KB02-Cooh
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c14-7-12(16)15-5-1-2-9-6-10(3-4-11(9)15)19-8-13(17)18/h3-4,6H,1-2,5,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYQLVGARZWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KB02-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB02-COOH is a cysteine-reactive, small-molecule fragment that serves as a powerful tool in the field of chemical proteomics for the identification and characterization of "ligandable" cysteines within the proteome. As a functionalized derivative of the scout fragment KB02, its mechanism of action is centered on the formation of a covalent bond with reactive cysteine residues on target proteins. This guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with key cellular targets, the consequential modulation of signaling pathways, and the advanced methodologies employed for its characterization. A primary target of this compound is Aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in cancer progression and chemoresistance. By covalently modifying the active site cysteine (C299) of AKR1B10, this compound is poised to influence downstream signaling cascades, including the PI3K/AKT and ERK pathways, thereby impacting cellular processes such as proliferation, migration, and metabolism. This document details the experimental protocols for key assays, presents quantitative data for the characterization of such interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism: Covalent Cysteine Reactivity
This compound is an electrophilic fragment designed to covalently modify nucleophilic cysteine residues on proteins. The core of its mechanism lies in the α-chloroacetamide "warhead," which is highly reactive towards the thiol group of cysteine residues. This reactivity allows this compound to act as a probe for identifying accessible and reactive cysteines, which are often located in functionally important regions of proteins, such as enzyme active sites or allosteric pockets.
The covalent nature of this interaction provides a stable and irreversible modification, making it a valuable tool for:
-
Target Identification: Identifying the cellular proteins that interact with the small molecule.
-
Ligandability Assessment: Mapping the landscape of cysteines in the proteome that can be targeted by small molecules.
-
Development of Covalent Inhibitors: Serving as a starting point for the design of more potent and selective covalent drugs.
Primary Cellular Target: Aldo-keto Reductase Family 1 Member B10 (AKR1B10)
A significant cellular target of the parent compound KB02, and by extension this compound, is Aldo-keto reductase family 1 member B10 (AKR1B10). AKR1B10 is a member of the aldo-keto reductase superfamily and is overexpressed in several types of cancer, where it is associated with tumor progression, metastasis, and resistance to chemotherapy.[1]
This compound covalently modifies the active-site cysteine residue, Cys299, of AKR1B10.[2] This irreversible binding leads to the inhibition of the enzyme's catalytic activity. The primary functions of AKR1B10 include the detoxification of cytotoxic aldehydes and the regulation of retinoic acid metabolism and lipid synthesis.[2][3]
Quantitative Data on Target Engagement
| Inhibitor | Target | IC50 (µM) | Notes |
| Tolrestat | AKR1B10 | ~10 | An aldose reductase inhibitor with cross-reactivity. |
| Fidarestat | AKR1B10 | ~5 | An aldose reductase inhibitor with cross-reactivity. |
| Mefenamic acid | AKR1B10 | 0.35 - 2.9 (Ki) | A non-steroidal anti-inflammatory drug.[4] |
| Diclofenac | AKR1B10 | 0.35 - 2.9 (Ki) | A non-steroidal anti-inflammatory drug. |
This table presents data for related inhibitors to provide context for the potency against AKR1B10. Specific quantitative data for this compound is a subject of ongoing research.
Downstream Signaling Pathways
The inhibition of AKR1B10 by this compound is predicted to modulate key cellular signaling pathways that are influenced by AKR1B10 activity. While direct experimental evidence linking this compound to the modulation of these pathways is still emerging, the known functions of AKR1B10 allow for a reasoned projection of its downstream effects.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth. Overexpression of AKR1B10 has been shown to activate the PI3K/AKT pathway in cancer cells. The proposed mechanism involves AKR1B10-mediated regulation of cellular metabolism, which in turn influences the activation of AKT. Therefore, the inhibition of AKR1B10 by this compound is hypothesized to lead to the downregulation of the PI3K/AKT signaling cascade, resulting in decreased cell proliferation and survival.
Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and migration. Studies have indicated that AKR1B10 expression can lead to the activation of the ERK signaling pathway, which in turn promotes cancer cell migration and invasion. The covalent inhibition of AKR1B10 by this compound is therefore expected to suppress ERK activation, leading to a reduction in cell motility and invasive potential.
Caption: Hypothesized suppression of the ERK pathway by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques, primarily centered around Activity-Based Protein Profiling (ABPP).
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to identify the cellular targets of a compound and to assess its binding affinity and selectivity. This method involves the competition between the compound of interest (e.g., this compound) and a broad-spectrum cysteine-reactive probe (e.g., a biotinylated or fluorescently tagged iodoacetamide (B48618) or a biotinylated version of KB02 itself) for binding to cysteine residues in a complex proteome.
Protocol Overview:
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Proteome Preparation: Prepare cell or tissue lysates under native conditions to preserve protein activity.
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Competitive Incubation: Incubate the proteome with varying concentrations of the test compound (this compound) for a defined period.
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Probe Labeling: Add a biotinylated cysteine-reactive probe (e.g., KB02-biotin) to the mixture to label the remaining accessible cysteines.
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Click Chemistry (if using an alkyne probe): If an alkyne-tagged probe is used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide).
-
Enrichment/Detection:
-
Gel-Based ABPP: Visualize probe-labeled proteins by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent probe is used) or by streptavidin blotting (if a biotinylated probe is used). A decrease in signal for a specific protein in the presence of the competitor indicates target engagement.
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Mass Spectrometry-Based ABPP: Enrich biotinylated proteins using streptavidin beads, followed by on-bead digestion and identification and quantification of proteins and specific labeled cysteine residues by LC-MS/MS. A decrease in the abundance of a particular protein or peptide in the competitor-treated sample indicates it is a target of the compound.
-
Caption: Workflow for Competitive Activity-Based Protein Profiling.
ELISA-Based Activity-Based Protein Profiling (ELISA-ABPP)
ELISA-ABPP is a higher-throughput method for screening and characterizing covalent ligands for a specific protein of interest.
Protocol Overview:
-
Protein Immobilization: Immobilize a tagged version (e.g., FLAG-tagged) of the target protein (e.g., AKR1B10) onto an antibody-coated ELISA plate.
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Competitive Incubation: Add the test compounds (e.g., a library of potential inhibitors) to the wells and incubate.
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Probe Labeling: Add a biotinylated probe (e.g., KB02-biotin) that is known to react with the target protein.
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Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate to detect the amount of biotinylated probe bound to the protein. A decrease in signal in the presence of a test compound indicates that it competes with the probe for binding to the target.
Conclusion
This compound represents a versatile chemical probe for the exploration of the "ligandable" cysteinome. Its mechanism of action, centered on the covalent modification of cysteine residues, has led to the identification of important cancer-related targets such as AKR1B10. The inhibition of AKR1B10 by this compound provides a compelling rationale for its potential to modulate downstream signaling pathways, including the PI3K/AKT and ERK cascades, which are frequently dysregulated in cancer. The experimental methodologies detailed herein, particularly competitive ABPP and ELISA-ABPP, are crucial for the continued investigation of this compound and the development of novel covalent therapeutics targeting cysteine-containing proteins. Further research is warranted to definitively elucidate the direct impact of this compound on cellular signaling and to explore its full therapeutic potential.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of AKR1B10 in Physiology and Pathophysiology | MDPI [mdpi.com]
An In-depth Technical Guide to KB02-COOH: A Cysteine-Reactive Fragment for Chemoproteomics and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB02-COOH is a functionalized small-molecule fragment that has emerged as a valuable tool in chemical biology and drug discovery. Its core utility lies in its ability to covalently react with cysteine residues, enabling its use as a "scout" fragment in chemoproteomic workflows to identify ligandable cysteines across the proteome. This property has been particularly instrumental in the development of targeted protein degraders, specifically PROTACs (Proteolysis Targeting Chimeras), that recruit the E3 ubiquitin ligase DCAF16. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on experimental methodologies and its role in signaling pathways.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid, is characterized by a chloroacetamide electrophilic "warhead" that enables its covalent interaction with nucleophilic cysteine residues.[1] The carboxylic acid moiety provides a handle for further chemical modification, such as linker attachment for the synthesis of PROTACs.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClNO₄ | [3][4][5] |
| Molecular Weight | 283.71 g/mol | |
| CAS Number | 2375196-30-6 | |
| SMILES | O=C(CCl)N1CCCC2=CC(OCC(O)=O)=CC=C21 | |
| IUPAC Name | 2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid | |
| Solubility | DMSO: 66.67 mg/mL (234.99 mM) | |
| Purity | >96% |
Table 2: Storage and Stability of this compound
| Condition | Duration | Source |
| Powder (-20°C) | 3 years | |
| Powder (4°C) | 2 years | |
| In Solvent (-80°C) | 2 years | |
| In Solvent (-20°C) | 1 year |
Applications in Chemoproteomics
This compound and its parent fragment, KB02, are widely utilized as "scout fragments" in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to map the reactive cysteinome. The chloroacetamide group of this compound reacts with accessible and reactive cysteine residues on proteins, allowing for their identification and quantification by mass spectrometry. This approach has been instrumental in identifying novel ligandable sites on proteins, including those previously considered "undruggable".
Experimental Workflow: Cysteine-Reactive Fragment Screening
The following diagram outlines a typical workflow for identifying protein targets of cysteine-reactive fragments like KB02.
References
Synthesis of Ubiquitin E3 Ligase Ligand KB02: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB02 is a covalent "scout" ligand designed to react with cysteine residues on E3 ubiquitin ligases. Its utility lies in its incorporation into Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific target proteins. By covalently binding to an E3 ligase, KB02 facilitates the recruitment of the ubiquitin-proteasome system to a target protein, leading to its ubiquitination and subsequent degradation. This guide provides a comprehensive overview of the synthesis of KB02, its mechanism of action, and its application in targeted protein degradation, with a focus on its interaction with the E3 ligase substrate recognition component DCAF16.
Core Synthesis of KB02
The synthesis of KB02, chemically known as 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, is a straightforward process involving the chloroacetylation of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035).
Experimental Protocol: Synthesis of KB02
Materials:
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6-methoxy-1,2,3,4-tetrahydroquinoline
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Chloroacetyl chloride
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Triethylamine (B128534) (or another suitable non-nucleophilic base)
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1.0 N HCl (aqueous)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
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Silica (B1680970) gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1,2,3,4-tetrahydroquinoline in anhydrous dichloromethane (DCM).
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Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine to the solution.
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Acylation: Slowly add chloroacetyl chloride dropwise to the stirred solution at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2.5 hours to 2 days, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, wash the reaction mixture with 1.0 N HCl (aq) and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (KB02).
Synthesis Workflow Diagram
Mechanism of Action and Biological Activity
KB02 functions as the E3 ligase-recruiting element within PROTACs. Its electrophilic chloroacetamide warhead forms a covalent bond with reactive cysteine residues on the E3 ligase, DCAF16, which is a substrate receptor for the CUL4-DDB1 ubiquitin ligase complex.[1] This covalent engagement brings the entire E3 ligase machinery into proximity with a target protein bound by the other end of the PROTAC molecule.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative data related to the biological activity of KB02-containing PROTACs.
Table 1: Degradation of FKBP12 by KB02-SLF
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Remaining FKBP12_NLS (%) | Reference |
| HEK293T | KB02-SLF | 2 | 8 | ~40% | [2] |
| HEK293T | KB02-SLF | 2 | 24 | ~20% | [2] |
| HEK293T (DCAF16+/+) | KB02-SLF | 0.2 | 8 | ~80% | [1][3] |
| HEK293T (DCAF16+/+) | KB02-SLF | 1 | 8 | ~40% | |
| HEK293T (DCAF16+/+) | KB02-SLF | 5 | 8 | ~20% | |
| HEK293T (DCAF16-/-) | KB02-SLF | 0.2 - 5 | 8 | No significant degradation |
Table 2: Degradation of BRD4 by KB02-JQ1
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Remaining BRD4 (%) | Reference |
| HEK293T | KB02-JQ1 | 1 | 24 | ~60% | |
| HEK293T | KB02-JQ1 | 5 | 24 | ~30% | |
| HEK293T | KB02-JQ1 | 20 | 24 | ~10% |
Table 3: Engagement of DCAF16 by KB02-based PROTACs
| Compound | Concentration (µM) | DCAF16 Peptide (aa 168-184) Engagement | Reference |
| KB02-SLF | 2 | ~10% | |
| KB02-JQ1 | 20 | ~40% |
Experimental Workflow for Evaluating KB02-based PROTACs
A typical workflow for assessing the efficacy of a novel KB02-based PROTAC involves cell-based degradation assays followed by mechanistic studies.
Experimental Workflow Diagram
Conclusion
KB02 is a valuable chemical tool for the development of covalent PROTACs that hijack the DCAF16 E3 ligase for targeted protein degradation. Its straightforward synthesis and demonstrated utility in degrading nuclear proteins make it an important scaffold for researchers in drug discovery and chemical biology. The data presented in this guide highlight the potential of KB02-based PROTACs to achieve potent and specific protein knockdown, even with sub-stoichiometric engagement of the E3 ligase. Future efforts in this area may focus on optimizing the selectivity and potency of KB02-derived PROTACs for therapeutic applications.
References
The Role of KB02-COOH in PROTAC Development: An In-depth Technical Guide
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to eliminate specific proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The selection of an E3 ligase ligand is a critical determinant of a PROTAC's efficacy and specificity. This guide provides a comprehensive overview of KB02-COOH and its role as a precursor to the electrophilic E3 ligase ligand KB02, a key component in the development of novel PROTACs that recruit the DCAF16 E3 ligase.
From this compound to a Covalent E3 Ligase Ligand
This compound is a chemical fragment, specifically a carboxylic acid, that serves as a crucial intermediate in the synthesis of the E3 ligase ligand known as KB02.[1][2][3] The KB02 ligand itself is an electrophilic molecule, often incorporating a reactive alpha-chloroacetamide group.[4] This electrophilic "warhead" is essential for its mechanism of action, which involves forming a covalent bond with its target E3 ligase. In PROTAC design, the this compound fragment is synthetically elaborated into the final KB02 ligand, which is then attached to a linker and a POI-binding ligand to create the complete PROTAC molecule.[3]
The general synthesis strategy involves coupling the KB02 moiety, derived from this compound, with a ligand for a target protein. This modular approach allows for the creation of various PROTACs targeting different proteins.
Caption: Synthetic pathway from the this compound fragment to a complete PROTAC molecule.
Mechanism of Action: Covalent Recruitment of DCAF16
PROTACs containing the KB02 moiety function by recruiting DCAF16, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4). Unlike many other E3 ligase ligands that bind reversibly, KB02 acts as a covalent recruiter.
The process unfolds as follows:
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Ternary Complex Formation : The KB02-based PROTAC simultaneously binds to the target protein (e.g., BRD4) and the DCAF16 E3 ligase, forming a key ternary complex.
-
Covalent Engagement : The electrophilic group on the KB02 moiety forms a covalent bond with a reactive cysteine residue on DCAF16. This irreversible interaction provides a durable anchor, promoting efficient ubiquitination.
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Ubiquitination : Once the ternary complex is formed and stabilized, the CRL4DCAF16 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
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Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule can then be released to engage another target protein molecule.
This degradation pathway has been confirmed by experiments showing that the effects of KB02-based PROTACs are blocked by the proteasome inhibitor MG132 and the neddylation inhibitor MLN4924, which specifically inhibits the activity of Cullin-RING E3 ligases.
Caption: Mechanism of action for KB02-based PROTACs via covalent recruitment of DCAF16.
Quantitative Data and Case Studies
The utility of the KB02 ligand has been demonstrated through the development of PROTACs targeting different cellular proteins. The primary examples are KB02-SLF and KB02-JQ1.
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KB02-SLF : This PROTAC links the KB02 ligand to SLF, a ligand for the FKBP12 protein. KB02-SLF was instrumental in the discovery of DCAF16 as the recruited E3 ligase. It effectively promotes the degradation of nuclear-localized FKBP12.
-
KB02-JQ1 : This molecule conjugates KB02 with JQ1, a well-characterized inhibitor of the BET bromodomain protein BRD4. KB02-JQ1 successfully induces the degradation of BRD4, a key nuclear protein and transcriptional regulator, demonstrating the potential of this system to target proteins within the nucleus.
The quantitative data for these PROTACs are summarized below.
| PROTAC | Target Protein | Recruited E3 Ligase | Cell Line | Effective Concentration | DC₅₀ | Cytotoxicity (IC₅₀) | Reference |
| KB02-SLF | FKBP12 (nuclear) | DCAF16 | HEK293T | ~0.5–5 µM | < 2 µM | 14 ± 1.1 µM | |
| KB02-JQ1 | BRD4 | DCAF16 | HEK293T | 20–40 µM | ~20 µM | > 50 µM |
Note: DC₅₀ is the concentration required to achieve 50% degradation of the target protein.
The data indicate that higher concentrations of KB02-JQ1 are needed for BRD4 degradation compared to KB02-SLF for FKBP12 degradation. This difference in potency may be due to several factors, including differences in cellular uptake or the efficiency of DCAF16-mediated degradation for different target proteins.
Key Experimental Protocols
Validating the mechanism and efficacy of KB02-based PROTACs requires a series of biochemical and cell-based assays.
This is the primary method to quantify the reduction in target protein levels.
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Cell Culture and Treatment : Plate cells (e.g., HEK293T) and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 to 50 µM) for a specified duration (e.g., 8, 24, or 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, load onto an SDS-polyacrylamide gel, and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).
-
Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify band intensities using densitometry. Normalize the target protein signal to the loading control and compare it to the vehicle-treated sample to determine the percentage of degradation. Plot dose-response curves to calculate DC₅₀ values.
Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Transfection and Treatment : Co-transfect cells with plasmids expressing tagged versions of the E3 ligase (e.g., HA-DCAF16) and the target protein (e.g., FLAG-BRD4).
-
Pre-treatment and PROTAC Incubation : Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent degradation of the target. Then, add the PROTAC (e.g., 20 µM KB02-JQ1) and incubate for an additional 2-4 hours.
-
Lysis and Immunoprecipitation : Lyse the cells in a non-denaturing lysis buffer. Pre-clear the lysate and then incubate with an antibody against one of the tags (e.g., anti-HA magnetic beads) overnight at 4°C to pull down the E3 ligase and any associated proteins.
-
Washing and Elution : Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis : Analyze the input lysates and the eluted immunoprecipitates by Western blotting using antibodies against both tags (e.g., anti-HA and anti-FLAG) to confirm that the target protein was pulled down with the E3 ligase.
Caption: A typical workflow for the validation of a PROTAC candidate like KB02-JQ1.
Conclusion
This compound is a vital building block for the synthesis of KB02-based PROTACs, which have expanded the PROTAC toolbox by enabling the covalent recruitment of the DCAF16 E3 ligase. The resulting electrophilic PROTACs, such as KB02-SLF and KB02-JQ1, have proven effective in degrading both cytosolic and challenging nuclear proteins. This approach underscores the power of covalent chemistry in targeted protein degradation and highlights DCAF16 as a valuable E3 ligase for future PROTAC development, offering a distinct mechanism to overcome challenges associated with traditional, reversible PROTACs.
References
The Art of Drugging the "Undruggable": A Technical Guide to Unlocking Novel Therapeutic Targets
For decades, a significant portion of the human proteome has been deemed "undruggable," posing a formidable barrier to therapeutic intervention for a multitude of diseases. These proteins, often lacking the well-defined binding pockets exploited by traditional small-molecule drugs, include critical disease drivers such as transcription factors, scaffolding proteins, and certain enzymes. However, a paradigm shift is underway. Advances in our understanding of protein dynamics, coupled with innovative screening technologies and novel therapeutic modalities, are rendering these once-elusive targets tractable. This guide provides an in-depth exploration of the strategies and methodologies at the forefront of this exciting field, offering researchers, scientists, and drug development professionals a comprehensive roadmap to investigating the ligandability of undruggable proteins.
Redefining the "Druggable" Proteome: Challenges and Opportunities
The term "undruggable" has historically been applied to proteins that lack deep, hydrophobic pockets amenable to high-affinity binding by small molecules.[1] This class of proteins is extensive, estimated to encompass up to 85% of the human proteome.[2] Key characteristics that render a protein "undruggable" by conventional standards include:
-
Lack of a defined binding pocket: Many proteins, particularly transcription factors and scaffolding proteins, function through large, flat protein-protein interactions (PPIs) or protein-DNA interactions, devoid of the classic enzymatic active sites.[1][3]
-
Highly conserved active sites: For some enzyme families, the active sites are so conserved that achieving selective inhibition without off-target effects is exceedingly difficult.[3]
-
Intrinsically disordered regions: A significant portion of the proteome consists of intrinsically disordered proteins (IDPs) or proteins with intrinsically disordered regions (IDRs) that lack a stable tertiary structure, making structure-based drug design challenging.
Despite these challenges, the imperative to target these proteins is clear, as many are central nodes in disease pathways. The pursuit of strategies to unlock this "undruggable" space has led to the development of a diverse and powerful toolkit.
Strategies for Engaging "Undruggable" Targets
A multi-pronged approach is emerging to tackle the challenges posed by undruggable proteins. These strategies move beyond the traditional lock-and-key model of drug action and embrace a more dynamic and nuanced view of protein-ligand interactions.
Unveiling Hidden Pockets: The Rise of Cryptic Site Detection
Many proteins that appear to lack binding pockets in their ground-state structures can undergo conformational changes to reveal transient or "cryptic" pockets. These pockets are often allosteric, meaning they are located at a site other than the primary functional site, and their modulation can have a profound impact on protein function.
Molecular dynamics (MD) simulations have become a cornerstone for identifying and characterizing cryptic pockets. These simulations model the dynamic movements of a protein over time, allowing researchers to observe the opening and closing of transient pockets that may not be apparent in static crystal structures. Machine learning and mixed MD-ML approaches are also being developed to predict the location of cryptic sites with increasing accuracy and efficiency.
Fragment-Based Drug Discovery (FBDD): Building from the Ground Up
Fragment-based drug discovery (FBDD) has proven to be a particularly effective strategy for tackling challenging targets. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders. These fragment hits can then be elaborated and optimized into more potent, drug-like molecules.
The key advantage of FBDD lies in its ability to probe a wider range of chemical space and identify binding "hotspots" that might be missed by traditional high-throughput screening (HTS) of larger, more complex molecules. FBDD has been successfully applied to historically difficult targets, including those involved in protein-protein interactions.
Covalent Ligand Screening: Forging an Irreversible Bond
Covalent inhibitors form a stable, irreversible bond with their target protein, often with a nucleophilic amino acid residue like cysteine or lysine. This approach offers several advantages for targeting undruggable proteins:
-
High Potency: The irreversible nature of the bond can lead to high potency and a prolonged duration of action.
-
Targeting Shallow Pockets: Covalent fragments can bind to shallow or cryptic binding sites that are not amenable to traditional non-covalent interactions.
The development of covalent fragment libraries and advanced mass spectrometry techniques has accelerated the discovery of novel covalent inhibitors for a range of challenging targets.
Novel Therapeutic Modalities: Expanding the Drugging Toolkit
Beyond small molecules, a new wave of therapeutic modalities is expanding the definition of what is "druggable."
PROTACs are bifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate a target protein. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. PROTACs offer a catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Molecular glues are small molecules that induce or stabilize a protein-protein interaction, often leading to a change in the target protein's function or its degradation. Unlike PROTACs, which have two distinct binding warheads, molecular glues act as a "glue" between the target protein and another protein, such as an E3 ligase.
Experimental Protocols and Workflows
The successful investigation of undruggable proteins requires a robust and well-defined experimental cascade. This section provides detailed methodologies for key experiments.
Fragment-Based Screening using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly well-suited for this purpose.
Experimental Protocol: 1H-15N HSQC-based Fragment Screening
-
Protein Preparation: Express and purify the target protein with 15N isotopic labeling. Ensure the protein is stable and soluble at the concentrations required for NMR experiments.
-
Fragment Library Preparation: Prepare a library of fragments, typically dissolved in DMSO, at a known concentration. Fragments are often screened in cocktails to increase throughput.
-
NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein in a suitable buffer.
-
Add a cocktail of fragments to the protein sample and acquire another 1H-15N HSQC spectrum.
-
-
Hit Identification: Compare the spectra of the protein with and without the fragment cocktail. Chemical shift perturbations (CSPs) of specific amide peaks in the protein's HSQC spectrum indicate fragment binding.
-
Hit Deconvolution: If a cocktail shows activity, screen the individual fragments from that cocktail to identify the specific binder(s).
-
Binding Affinity Determination: Perform a titration experiment by acquiring a series of 1H-15N HSQC spectra with increasing concentrations of the hit fragment. The dissociation constant (Kd) can be determined by fitting the changes in chemical shifts to a binding isotherm.
-
Binding Site Mapping: Map the residues with significant CSPs onto the three-dimensional structure of the protein to identify the fragment's binding site.
Covalent Ligand Screening using Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive and accurate technique for identifying and characterizing covalent adducts between a ligand and a protein. Intact protein analysis by liquid chromatography-mass spectrometry (LC-MS) is a common method for initial screening.
Experimental Protocol: Intact Protein LC-MS for Covalent Ligand Screening
-
Protein and Ligand Preparation: Prepare a solution of the purified target protein and a library of electrophilic fragments or compounds.
-
Incubation: Incubate the protein with each individual covalent ligand under defined conditions (e.g., time, temperature, pH) to allow for covalent bond formation. Include a no-ligand control.
-
LC-MS Analysis:
-
Inject the samples into a liquid chromatography system to separate the protein from unbound ligand and other components.
-
The eluent is then introduced into a mass spectrometer.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the intact protein for each sample.
-
Compare the mass of the protein incubated with a ligand to the mass of the control protein. A mass shift corresponding to the molecular weight of the ligand indicates covalent modification.
-
-
Hit Validation and Characterization:
-
Confirm hits by repeating the experiment.
-
Determine the stoichiometry of binding (i.e., how many ligand molecules are bound per protein molecule).
-
For confirmed hits, perform bottom-up proteomics (peptide mapping) to identify the specific amino acid residue(s) that are covalently modified.
-
PROTAC Development and Validation Workflow
The development of a successful PROTAC requires a systematic workflow to design, synthesize, and validate its ability to induce target protein degradation.
Experimental Workflow: PROTAC Development and Validation
-
Design and Synthesis:
-
Select a suitable ligand for the target protein of interest (POI) and a ligand for an E3 ligase (e.g., VHL or Cereblon).
-
Design and synthesize a series of PROTACs with varying linker lengths and compositions to connect the two ligands.
-
-
In Vitro Degradation Assays:
-
Treat cells expressing the target protein with the synthesized PROTACs at various concentrations and for different durations.
-
Measure the levels of the target protein using techniques such as Western blotting or quantitative mass spectrometry (proteomics).
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) for each PROTAC.
-
-
Mechanism of Action Validation:
-
To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). The inhibitor should rescue the degradation of the target protein.
-
To confirm the involvement of the specific E3 ligase, use a negative control where the E3 ligase ligand is inactive or perform competition experiments with an excess of the free E3 ligase ligand.
-
-
Selectivity Profiling:
-
Perform unbiased proteomics to assess the global effects of the PROTAC on the cellular proteome and identify any off-target degradation.
-
-
Ternary Complex Formation:
-
Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Quantitative Data Summary
The following tables summarize key quantitative data for different modalities targeting undruggable proteins. It is important to note that direct comparison of these values can be challenging due to variations in assay conditions and the specific protein constructs used.
Table 1: Binding Affinities of Ligands for Undruggable Targets
| Target | Ligand/Modality | Method | Binding Affinity (Kd) / IC50 | Reference |
| KRAS G12C | Sotorasib (B605408) (AMG 510) | Covalent Inhibitor | - | |
| KRAS G12D | MRTX1133 | Non-covalent Inhibitor | <1 nM | |
| KRAS WT | Compound 11 | Non-covalent Allosteric Inhibitor | ~0.3 µM | |
| BCL-2 | Venetoclax | Fragment-derived Inhibitor | <0.01 nM |
Table 2: Success Rates of Different Drug Discovery Modalities
| Modality | Target Class | Approval Success Rate | Notes | Reference |
| Small Molecules | All | ~10-20% | Overall success rate from clinical trials to market. | |
| Biologics (non-mAb) | Enzyme | 31.3% | Shows higher success for certain target classes. | |
| Monoclonal Antibodies | Receptor | 13.9% | Higher than the overall mAb success rate. | |
| Fragment-Based | Protein-Protein Interactions | - | High hit rates (3-10%) in initial screening. |
Visualizing Complexity: Pathways and Workflows
Understanding the intricate signaling pathways involving undruggable proteins and the experimental workflows to target them is crucial. The following diagrams, generated using the DOT language, provide visual representations of these complex relationships.
Signaling Pathway: KRAS Downstream Signaling
Experimental Workflow: Fragment-Based Drug Discovery
Logical Relationship: PROTAC Mechanism of Action
Case Studies: Targeting KRAS and MYC
The principles and techniques described above have been successfully applied to some of the most challenging and sought-after "undruggable" targets.
KRAS: From "Undruggable" to Clinically Actionable
For decades, the KRAS oncoprotein was the poster child of the "undruggable" proteome. Its smooth surface and picomolar affinity for GTP made it incredibly difficult to target with small molecules. However, the discovery of a cryptic pocket in the switch-II region of the KRAS G12C mutant paved the way for the development of the first-in-class covalent inhibitor, sotorasib (AMG 510). This breakthrough has spurred the development of a pipeline of inhibitors targeting various KRAS mutants through both covalent and non-covalent mechanisms.
MYC: A Master Regulator in the Crosshairs
The MYC transcription factor is a master regulator of cell growth and proliferation and is dysregulated in a large percentage of human cancers. Its intrinsically disordered nature and its function through protein-protein interactions have made it a notoriously difficult target. However, several strategies are being pursued to indirectly or directly inhibit MYC function. These include:
-
Inhibiting MYC-MAX dimerization: Small molecules are being developed to disrupt the interaction between MYC and its obligate binding partner MAX, which is essential for its transcriptional activity.
-
Targeting MYC transcription or stability: Approaches are being explored to inhibit the transcription of the MYC gene or to promote the degradation of the MYC protein.
-
Targeting downstream effectors: Inhibiting key downstream targets of MYC is another viable strategy.
While a clinically approved direct MYC inhibitor remains elusive, the progress in this area highlights the potential of innovative strategies to tackle even the most challenging transcription factors.
Conclusion and Future Directions
The era of the "undruggable" proteome is drawing to a close. The convergence of a deeper understanding of protein dynamics, the development of sophisticated screening technologies, and the emergence of novel therapeutic modalities is unlocking a vast new landscape of therapeutic targets. While significant challenges remain, the strategies and methodologies outlined in this guide provide a powerful framework for the continued exploration and exploitation of the once-impenetrable "undruggable" space. The future of drug discovery will undoubtedly be shaped by our ability to creatively and effectively target these challenging proteins, offering new hope for patients with diseases that have long been considered intractable.
References
Technical Whitepaper: Preliminary Preclinical Evaluation of KB02-COOH, a Novel Kinase Inhibitor
Disclaimer: As of the date of this document, there are no publicly available preliminary studies specifically identifying a compound designated "KB02-COOH." The following guide is a representative whitepaper constructed with hypothetical data to serve as a structural and content template for the presentation of preliminary findings for a novel small molecule inhibitor.
Abstract
This document outlines the initial preclinical evaluation of this compound, a novel, potent, and selective small molecule inhibitor targeting a key kinase in oncogenic signaling. The study encompasses initial in vitro cell-based assays to determine potency and selectivity, foundational in vivo pharmacokinetic profiling, and a conceptual framework for the compound's mechanism of action. The data presented herein supports the continued investigation of this compound as a potential therapeutic agent.
In Vitro Potency and Selectivity
The primary anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous compound exposure.
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Target Kinase Genotype | IC50 (nM) |
| A549 | Non-Small Cell Lung | Wild-Type | 450.2 |
| HCT116 | Colorectal | Mutant | 15.8 |
| SW620 | Colorectal | Mutant | 22.5 |
| HT-29 | Colorectal | Wild-Type | 680.1 |
| MDA-MB-231 | Breast | Mutant | 35.7 |
In Vivo Pharmacokinetic Profile
A preliminary pharmacokinetic study was conducted in male BALB/c mice to assess the systemic exposure of this compound following a single intravenous (IV) and oral (PO) administration.
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1,250 | 850 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (0-inf) (ng·h/mL) | 3,500 | 4,200 |
| t1/2 (h) | 4.5 | 5.1 |
| Oral Bioavailability (%) | - | 24% |
Proposed Signaling Pathway
This compound is hypothesized to inhibit a critical kinase within the MAPK/ERK signaling cascade, a pathway frequently dysregulated in human cancers. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in growth medium. Remove old media from plates and add 100 µL of media containing the compound or vehicle control (0.1% DMSO).
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize absorbance values to the vehicle control and fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine IC50 values.
Protocol: Murine Pharmacokinetic Study
-
Animal Acclimation: Acclimate male BALB/c mice (8 weeks old) for at least one week prior to the study.
-
Dosing:
-
IV Group (n=3): Administer a single 2 mg/kg dose of this compound (formulated in 10% DMSO, 40% PEG300, 50% Saline) via the tail vein.
-
PO Group (n=3): Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) via the saphenous vein into K2-EDTA coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with software such as Phoenix WinNonlin.
Preclinical Development Workflow
The logical progression from initial discovery to preclinical candidate selection follows a standardized workflow. This ensures that key questions regarding potency, selectivity, safety, and efficacy are addressed systematically.
Methodological & Application
Application Notes and Protocols for the Synthesis of KB02-JQ1 from KB02-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of KB02-JQ1, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). KB02-JQ1 functions by recruiting the E3 ubiquitin ligase DCAF16 to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] This targeted protein degradation strategy offers a promising therapeutic avenue for diseases driven by BRD4 dysregulation, such as cancer. The following sections detail the necessary reagents, step-by-step synthesis protocol, and the underlying biological mechanism of action.
Introduction
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. KB02-JQ1 is a PROTAC that utilizes the well-characterized BRD4 inhibitor, JQ1, as the target-binding ligand and a KB02 moiety that covalently engages the E3 ligase DCAF16. The synthesis of KB02-JQ1 from its precursor, KB02-COOH, involves a standard amide coupling reaction to append the JQ1-linker moiety.
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| KB02-JQ1 | ![]() |
Experimental Protocol: Synthesis of KB02-JQ1 from this compound
This protocol is based on standard amide bond formation reactions commonly used in the synthesis of PROTACs.
Materials and Reagents:
-
This compound
-
JQ1-linker with a terminal amine group (e.g., a JQ1 derivative with a polyethylene (B3416737) glycol (PEG) or alkyl linker ending in a primary amine)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the solution from step 1, add the JQ1-linker-amine (1.2 equivalents) and DIPEA (3 equivalents).
-
Initiation of Coupling: Add the coupling reagent, PyBOP (1.5 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude KB02-JQ1 using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Quantitative Data
While the seminal publication by Zhang et al. does not provide specific yields for the synthesis of KB02-JQ1, similar amide coupling reactions for PROTAC synthesis typically result in yields ranging from moderate to high, depending on the specific substrates and reaction conditions. Purity is generally assessed by HPLC and should be greater than 95% for biological assays.
| Parameter | Typical Value | Method of Analysis |
| Reaction Yield | 40-80% | Gravimetric analysis after purification |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Identity Confirmation | Consistent with expected mass and structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Mechanism of Action: BRD4 Degradation Pathway
KB02-JQ1 mediates the degradation of BRD4 through the ubiquitin-proteasome system. The JQ1 moiety of the molecule binds to the bromodomain of BRD4, while the KB02 moiety forms a covalent bond with a cysteine residue on the E3 ligase DCAF16. This brings BRD4 and DCAF16 into close proximity, facilitating the transfer of ubiquitin molecules to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Step-by-Step Guide for the Synthesis and Application of KB02-SLF, a Covalent DCAF16-Engaging PROTAC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and application of KB02-SLF, a proteolysis-targeting chimera (PROTAC) that induces the degradation of the nuclear protein FKBP12. By covalently engaging the E3 ubiquitin ligase DCAF16, KB02-SLF facilitates the targeted ubiquitination and subsequent proteasomal degradation of FKBP12. This guide details the chemical synthesis protocol, summarizes key quantitative data, and outlines experimental protocols for its biological evaluation.
Chemical Synthesis of KB02-SLF
The synthesis of KB02-SLF involves the coupling of the KB02 electrophilic warhead to the FKBP12 ligand, SLF, via a linker. The following protocol is a detailed step-by-step procedure for its synthesis.
Experimental Protocol: Synthesis of KB02-SLF
Materials and Reagents:
-
KB02 precursor (specific structure to be sourced or synthesized)
-
SLF-linker precursor (specific structure to be sourced or synthesized)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Coupling Reaction:
-
Dissolve the SLF-linker precursor (1 equivalent) and the KB02 precursor (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add BOP reagent (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure KB02-SLF.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Activity and Data Presentation
KB02-SLF induces the degradation of nuclear FKBP12 in a concentration- and time-dependent manner. The following tables summarize the key quantitative data from cellular experiments.
| Cell Line | Target Protein | Treatment Concentration | Treatment Time (h) | Degradation (%) |
| HEK293T | Nuclear FKBP12 | 2 µM | 8 | Significant Reduction |
| HEK293T | Nuclear FKBP12 | 2 µM | 24 | Sustained Reduction |
| HEK293T | Cytosolic FKBP12 | 2 µM | 8 or 24 | No significant change |
Table 1: Degradation of FKBP12 by KB02-SLF in HEK293T cells. Data from western blot analysis shows a significant and sustained reduction of nuclear FKBP12 upon treatment with 2 µM KB02-SLF, while cytosolic FKBP12 levels remain unaffected[1].
| Parameter | Value |
| Effective Concentration Range | ~0.5 - 5 µM |
| DCAF16 Engagement for Degradation | ~10-40% |
Table 2: Key parameters for KB02-SLF activity. KB02-SLF effectively promotes the degradation of nuclear FKBP12 across a micromolar concentration range. Notably, only a fractional engagement of the DCAF16 E3 ligase is required to observe significant degradation of the target protein.
Signaling Pathway and Experimental Workflows
The mechanism of action of KB02-SLF involves the formation of a ternary complex between the PROTAC, the target protein (FKBP12), and the E3 ligase (DCAF16), leading to the ubiquitination and subsequent degradation of FKBP12 by the proteasome.
Caption: Signaling pathway of KB02-SLF-mediated degradation of nuclear FKBP12.
Experimental Protocol: Western Blot Analysis of FKBP12 Degradation
This protocol describes the procedure to assess the degradation of FKBP12 in cells treated with KB02-SLF.
Materials and Reagents:
-
HEK293T cells
-
KB02-SLF
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-FKBP12, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed HEK293T cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of KB02-SLF or DMSO for the indicated time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the FKBP12 signal to the loading control.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
-
Caption: Workflow for western blot analysis of KB02-SLF-induced FKBP12 degradation.
References
Application Notes and Protocols for PROTACs Incorporating the KB02 E3 Ligase Ligand
Topic: Experimental Design for PROTACs with KB02-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This application note focuses on the experimental design and protocols for PROTACs utilizing the electrophilic ligand KB02, which is synthesized from its precursor, this compound. Contrary to some initial classifications, KB02 functions as a covalent recruiter of the DCAF16 E3 ubiquitin ligase, a component of the CUL4-DDB1 complex, and is particularly effective for inducing the degradation of nuclear proteins.[1][2][3] This document provides a comprehensive guide to the design, synthesis, and characterization of KB02-based PROTACs.
Mechanism of Action & Signaling Pathway
KB02-based PROTACs function by covalently engaging the DCAF16 E3 ligase.[1][4] This covalent interaction facilitates the formation of a ternary complex between the POI, the PROTAC, and the DCAF16 E3 ligase complex. Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A key advantage of the covalent nature of KB02 is the potential for sustained protein degradation even with sub-stoichiometric engagement of DCAF16.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce degradation of the target protein, which is quantified by the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum percentage of degradation). Cellular viability assays are also crucial to assess the therapeutic window, with the IC50 value representing the concentration at which 50% of cell viability is inhibited.
Table 1: Representative Degradation and Viability Data for DCAF16-recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | IC50 (µM) | Reference |
| MC-25B | FKBP12 | HEK293T | 0.35 | 89 | N/A | Campos et al., 2024 (ChemRxiv) |
| KB02-JQ1 | BRD4 | HEK293T | ~10-20 | >80 | N/A | Zhang et al., 2019 (Nature) |
| KB02-SLF | FKBP12 (nuclear) | HEK293T | ~1-2 | >90 | N/A | Zhang et al., 2019 (Nature) |
Note: DC50 and Dmax values for KB02-JQ1 and KB02-SLF are estimated from published Western blot data, as precise values were not provided in a tabular format.
Experimental Protocols
Protocol 1: Synthesis of KB02-PROTAC from this compound
This compound serves as a precursor for the synthesis of the active E3 ligase ligand, KB02, which is then incorporated into the final PROTAC molecule. The synthesis typically involves the amidation of the carboxylic acid of this compound with a linker that has a terminal amine, followed by conjugation to the POI ligand.
Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol is fundamental for quantifying the degradation of the target protein.
Materials:
-
Cell line expressing the POI (e.g., HEK293T)
-
KB02-PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to POI and a loading control, e.g., GAPDH or Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the KB02-PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate cells for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. After further washes, apply the chemiluminescence substrate and image the blot.
-
Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.
Protocol 3: Cell Viability Assay (IC50 Determination)
This protocol assesses the cytotoxic effects of the PROTAC. The CellTiter-Glo® assay, which measures ATP levels, is a common method.
Materials:
-
Cell line of interest
-
KB02-PROTAC stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate (e.g., 5,000 cells/well).
-
Compound Treatment: After overnight incubation, treat cells with a serial dilution of the KB02-PROTAC.
-
Incubation: Incubate for a prolonged period, typically 72 hours, at 37°C.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Measure luminescence.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 4: Ternary Complex Formation Assay (NanoBRET™)
This assay confirms the PROTAC's ability to induce the formation of the ternary complex in live cells.
Materials:
-
HEK293T cells
-
Plasmids for expressing the POI fused to NanoLuc® luciferase and DCAF16 fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
KB02-PROTAC
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-DCAF16 expression vectors.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Treatment: Add the HaloTag® NanoBRET™ 618 Ligand, followed by the KB02-PROTAC at various concentrations.
-
Measurement: Measure both donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates ternary complex formation.
Protocol 5: Quantitative Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics can provide an unbiased assessment of a PROTAC's selectivity.
Procedure:
-
Cell Treatment: Treat cells with the KB02-PROTAC at a concentration that gives significant on-target degradation (e.g., 5x DC50). Include a vehicle control.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use software like MaxQuant to identify and quantify proteins across the different treatment groups. Proteins that are significantly downregulated in the PROTAC-treated samples are potential off-targets.
-
Validation: Validate potential off-targets using orthogonal methods like Western blotting.
Disclaimer: These protocols provide a general framework. Optimization of specific conditions (e.g., cell densities, incubation times, antibody concentrations) is essential for each experimental system. For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols for Cell-Based Assays with KB02-COOH Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable." This document provides detailed application notes and protocols for utilizing cell-based assays to characterize PROTACs containing the KB02-COOH derived E3 ligase ligand.
This compound is a precursor for the synthesis of the KB02 E3 ligase ligand. PROTACs incorporating the KB02 ligand, such as KB02-JQ1 and KB02-SLF, have been shown to recruit the DDB1-CUL4-associated factor 16 (DCAF16) E3 ubiquitin ligase to induce the degradation of their respective target proteins. KB02-JQ1 targets the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, while KB02-SLF targets the nuclear-localized form of FK506-binding protein 12 (FKBP12).
These application notes will guide researchers through the essential cell-based assays to evaluate the efficacy, mechanism of action, and cellular effects of KB02-containing PROTACs.
Signaling Pathway of KB02-Containing PROTACs
KB02-containing PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4 or nuclear FKBP12) and the DCAF16 E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Application Note: Quantitative Analysis of Cysteine-Reactive Peptides using KB02-COOH and Tandem Mass Tag (TMT) Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine is a unique amino acid whose thiol group can be post-translationally modified in various ways, playing a critical role in protein structure, catalysis, and redox signaling.[1][2] The reactivity of specific cysteine residues can be altered in different cellular states, making them attractive targets for drug discovery and for understanding disease mechanisms.[3][4] Chemoproteomic approaches, such as Activity-Based Protein Profiling (ABPP), utilize reactive chemical probes to map the landscape of reactive cysteines in a proteome-wide manner.[5]
KB02 is a well-established "scout fragment" with a chloroacetamide warhead that covalently modifies nucleophilic cysteine residues. This application note describes a method for the quantitative analysis of peptides labeled with KB02-COOH, a derivative of KB02 featuring a carboxylic acid handle. This handle allows for subsequent conjugation to reporter molecules, enabling enrichment and quantification.
Here, we present a workflow that combines this compound labeling with Tandem Mass Tag (TMT) technology for multiplexed quantitative analysis. This approach allows for the simultaneous comparison of cysteine reactivity across multiple samples, providing a powerful tool for identifying changes in protein function and for covalent ligand discovery.
Experimental Workflow Overview
The overall experimental workflow for quantitative cysteine reactivity profiling using this compound and TMT is depicted below. The process begins with the treatment of cell lysates with this compound, followed by conjugation to an amine-containing biotin (B1667282) tag for enrichment. The biotinylated proteins are then digested, and the resulting peptides are labeled with TMT reagents. Finally, the labeled peptides are enriched, fractionated, and analyzed by LC-MS/MS.
Caption: Experimental workflow for this compound labeling and TMT-based quantitative analysis.
Signaling Pathway Context: Redox Regulation
Cysteine residues are key players in redox signaling pathways, where their oxidation state can act as a molecular switch to regulate protein function. Reactive oxygen species (ROS) can modify cysteine thiols, leading to changes in the activity of kinases, phosphatases, and transcription factors. The this compound probe can be used to profile the reactivity of these regulatory cysteines, providing insights into the cellular redox state and its impact on signaling.
Caption: Cysteine redox signaling and its interrogation by this compound.
Experimental Protocols
Materials and Reagents
-
This compound (custom synthesis)
-
Cell lysis buffer (e.g., 8M urea (B33335) in 50mM TEAB)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-PEG2-Biotin
-
Trypsin/Lys-C mix
-
Tandem Mass Tag (TMT) reagents (e.g., TMTpro™ 18-plex)
-
Hydroxylamine
-
Streptavidin magnetic beads
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Protocol for this compound Labeling and TMT Analysis
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cell pellets in 8M urea buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a compatible assay (e.g., BCA).
-
-
This compound Labeling of Proteomes:
-
For each sample, dilute 1 mg of protein to 1 mg/mL in PBS.
-
Add this compound to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature.
-
-
Biotin Tagging via EDC/NHS Chemistry:
-
To the this compound labeled proteome, add Sulfo-NHS to 5 mM and EDC to 2 mM.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Add Amine-PEG2-Biotin to a final concentration of 1 mM.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction with 50 mM Tris-HCl.
-
-
Protein Digestion:
-
Precipitate proteins using a methanol/chloroform procedure to remove excess reagents.
-
Resuspend the protein pellet in 8M urea buffer.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate free cysteines with 20 mM IAA for 30 minutes in the dark.
-
Dilute the sample 4-fold with 50 mM TEAB.
-
Digest with Trypsin/Lys-C mix overnight at 37°C.
-
-
TMT Labeling of Peptides:
-
Desalt the digested peptides using a C18 column.
-
Quantify the peptide concentration.
-
Label 25-100 µg of peptides from each sample with a specific TMT reagent according to the manufacturer's protocol.
-
Quench the labeling reaction with 5% hydroxylamine.
-
Combine all TMT-labeled samples in a single tube.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the pooled TMT-labeled peptides with streptavidin magnetic beads for 1 hour to capture the this compound-biotin labeled peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Desalt the enriched peptides.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).
-
Use a method that includes MS3 fragmentation (SPS-MS3) for accurate TMT reporter ion quantification.
-
Data Presentation
Quantitative data from the TMT experiment should be presented in a clear, tabular format. The table should include peptide identification, the modified cysteine residue, and the normalized reporter ion intensities for each TMT channel, along with statistical analysis.
Table 1: Quantitative Analysis of this compound Labeled Peptides
| Protein | Gene | Peptide Sequence | Cys Position | TMT Channel 1 (Control) | TMT Channel 2 (Treated) | Fold Change | p-value |
| Peroxiredoxin-1 | PRDX1 | DGVFTFVF(Cys)DISGEK | 52 | 1.00 | 0.45 | -2.22 | 0.001 |
| GAPDH | GAPDH | AT(Cys)TTGVTK | 152 | 1.00 | 0.98 | -1.02 | 0.85 |
| Kinase X | KINX | YV(Cys)PLMGTFR | 234 | 1.00 | 3.15 | 1.65 | 0.005 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Data Analysis
The raw mass spectrometry data should be processed using a suitable software package (e.g., Proteome Discoverer, MaxQuant). The analysis workflow includes:
-
Peptide Identification: Search the MS/MS spectra against a protein sequence database to identify peptides.
-
TMT Quantification: Extract the reporter ion intensities from the MS3 spectra for each identified peptide.
-
Data Normalization: Normalize the reporter ion intensities to account for variations in sample loading.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify peptides with significantly different abundances between conditions.
-
Data Visualization: Generate volcano plots to visualize the magnitude and significance of changes in cysteine reactivity.
Conclusion
The described workflow provides a robust method for the quantitative analysis of cysteine-reactive peptides using the this compound probe and TMT-based mass spectrometry. This approach enables the multiplexed profiling of cysteine reactivity across different biological samples, facilitating the discovery of novel drug targets, the characterization of covalent inhibitors, and the investigation of redox signaling pathways. The detailed protocols and data analysis guidelines presented here will aid researchers in implementing this powerful chemoproteomic strategy.
References
- 1. Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. chimia.ch [chimia.ch]
- 5. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
Application Notes and Protocols for Assessing KB02-Cooh Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the target engagement of KB02-Cooh, a reactive electrophilic fragment known to target cysteine residues. A primary and well-characterized target of this compound is Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in various cancers. This document outlines several key biophysical and cell-based assays to quantify the interaction between this compound and its protein targets, providing valuable insights for drug discovery and development programs.
Introduction to this compound and Target Engagement
This compound is a broadly reactive electrophilic fragment that forms covalent bonds with cysteine residues on proteins. Its utility as a "scout" fragment allows for the identification of hyper-reactive cysteines within the proteome, which can be valuable for fragment-based ligand discovery and covalent inhibitor development. One of the key targets identified for this compound is AKR1B10, a member of the aldo-keto reductase superfamily. Overexpression of AKR1B10 has been linked to several cancers, making it a compelling therapeutic target.
Target engagement assays are crucial for confirming that a compound interacts with its intended molecular target in a relevant biological context.[1][2] These assays provide quantitative data on binding affinity, occupancy, and the mechanism of action, which are essential for establishing structure-activity relationships (SAR) and optimizing lead compounds. This document details three widely used techniques to assess this compound target engagement with AKR1B10: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).
Signaling Pathways Involving AKR1B10
AKR1B10 is involved in multiple signaling pathways that are critical in cancer progression. Understanding these pathways provides a broader context for the functional consequences of this compound target engagement. Key pathways include:
-
ERK Signaling Pathway: AKR1B10 can promote cancer cell migration and invasion by activating the ERK signaling pathway.[1]
-
PI3K/AKT Signaling Pathway: AKR1B10 expression has been shown to influence the phosphorylation levels of PI3K and AKT, thereby affecting cell proliferation and survival.[3][4]
-
NF-κB Signaling Pathway: In some cancers, AKR1B10 can promote the production of pro-inflammatory cytokines by activating the NF-κB signaling pathway.
Below is a diagram illustrating the central role of AKR1B10 in these oncogenic signaling pathways.
Biophysical and Cell-Based Target Engagement Assays
A variety of biophysical and cell-based assays can be employed to quantify the engagement of this compound with its targets. The choice of assay depends on the specific research question, available instrumentation, and the desired throughput.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to AKR1B10 is expected to increase the thermal stability of the protein.
-
Cell Culture and Treatment:
-
Culture cells known to express AKR1B10 (e.g., H460 lung cancer cells) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Heat Shock:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble AKR1B10:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble AKR1B10 by Western blotting using a specific anti-AKR1B10 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melting curves.
-
Determine the melting temperature (Tm) for both vehicle- and this compound-treated samples. A positive shift in Tm indicates target engagement.
-
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.3 | - |
| This compound | 1 | 54.1 | +1.8 |
| This compound | 10 | 56.8 | +4.5 |
| This compound | 100 | 58.2 | +5.9 |
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.
-
Protein Immobilization:
-
Immobilize purified recombinant human AKR1B10 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject AKR1B10 (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized AKR1B10 surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for covalent interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |
| This compound | 1.5 x 10³ | 5.2 x 10⁻³ | 3.5 |
| Analogue 1 | 2.8 x 10³ | 4.1 x 10⁻³ | 1.5 |
| Analogue 2 | 8.9 x 10² | 6.5 x 10⁻³ | 7.3 |
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique can determine binding affinities in solution with low sample consumption.
-
Protein Labeling:
-
Label purified AKR1B10 with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol.
-
Remove excess dye using a desalting column.
-
-
Binding Assay:
-
Prepare a serial dilution of this compound.
-
Mix the this compound dilutions with a constant concentration of labeled AKR1B10.
-
Load the samples into capillaries.
-
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
-
Data Analysis:
-
Plot the change in thermophoresis against the logarithm of the this compound concentration.
-
Fit the data to a binding curve to determine the dissociation constant (KD).
-
| Compound | KD (µM) |
| This compound | 4.2 |
| Analogue 1 | 1.8 |
| Analogue 2 | 8.1 |
Summary and Conclusion
The techniques described in these application notes provide a robust framework for assessing the target engagement of this compound with AKR1B10. CETSA offers the advantage of confirming target binding within a cellular environment, while SPR and MST provide detailed kinetic and affinity data in a purified system. By employing a combination of these methods, researchers can gain a comprehensive understanding of the molecular interactions between this compound and its targets, thereby facilitating the development of more potent and selective inhibitors. The provided protocols and data presentation formats are intended to serve as a guide for researchers in the field of drug discovery and chemical biology.
References
- 1. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for KB02-COOH Derivatives in In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of KB02-COOH and its derivatives, primarily focusing on the Proteolysis Targeting Chimeras (PROTACs) KB02-JQ1 and KB02-SLF. These molecules leverage the E3 ubiquitin ligase DCAF16 to induce the targeted degradation of specific cellular proteins, offering a powerful tool for research and therapeutic development.
Introduction to this compound and its PROTAC Derivatives
This compound is a chemical fragment utilized in the synthesis of the ubiquitin E3 ligase ligand KB02. This ligand is a key component in the construction of PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The primary derivatives of interest are:
-
KB02-JQ1 : A selective degrader of the bromodomain-containing protein 4 (BRD4).
-
KB02-SLF : A degrader of the FK506-binding protein 12 (FKBP12), particularly its nuclear form.
These PROTACs function by covalently modifying the E3 ligase DCAF16, a substrate recognition component of the CUL4-DDB1 E3 ubiquitin ligase complex. This covalent engagement enhances the durability of protein degradation.
Signaling Pathway of KB02-Derivative-Mediated Protein Degradation
The mechanism of action for KB02-based PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein (e.g., BRD4 or FKBP12) and the DCAF16 E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target is then recognized and degraded by the 26S proteasome.
In Vitro Applications and Protocols
Assessment of Target Protein Degradation by Western Blot
This is the most common method to quantify the degradation of a target protein following treatment with a KB02-derivative PROTAC.
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding:
-
Culture human cell lines (e.g., HEK293T) in appropriate media.
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare stock solutions of KB02-JQ1 or KB02-SLF in DMSO.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.5 µM to 40 µM) for a specified time course (e.g., 4, 8, 16, 24, or 72 hours).
-
Include a vehicle control (DMSO) and potentially a non-degrading inhibitor (e.g., JQ1 for BRD4) as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein (e.g., anti-BRD4 or anti-FKBP12) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Use an ECL substrate to visualize protein bands.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Quantitative Data Summary (from literature):
| Compound | Target | Cell Line | Concentration | Time (hours) | Observed Degradation |
| KB02-JQ1 | BRD4 | HEK293T | 5 - 40 µM | 24 | Concentration-dependent degradation of endogenous BRD4.[1] |
| KB02-SLF | Nuclear FKBP12 | HEK293T | ~0.5 - 5 µM | 4 - 72 | Substantial and sustained reduction in nuclear FKBP12.[2] |
Cell Viability Assays
To assess the functional consequences of target protein degradation, cell viability assays are performed.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well). Incubate overnight.
-
Compound Treatment: Add serial dilutions of the KB02-derivative PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.
In Vivo Applications and Protocols
While specific in vivo data for KB02-JQ1 and KB02-SLF are limited in the public domain, general protocols for in vivo studies of PROTACs can be adapted.
Xenograft Mouse Model for Efficacy Studies
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS and Matrigel) into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume with calipers 2-3 times per week.
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the PROTAC via a suitable route (e.g., intraperitoneal injection) at a determined dose and schedule (e.g., daily or twice weekly).
-
-
Efficacy Assessment:
-
Monitor tumor volume and body weight throughout the study.
-
At the study endpoint, excise tumors for weight measurement and pharmacodynamic analysis.
-
Pharmacodynamic (PD) Analysis
To confirm target degradation in vivo, tumor tissues are analyzed by Western blot.
Protocol:
-
Tissue Collection and Lysis:
-
Collect tumor tissue at various time points after the final dose.
-
Homogenize the tissue in RIPA buffer and prepare protein lysates as described in the in vitro protocol.
-
-
Western Blot Analysis:
-
Perform Western blotting as described previously to quantify the levels of the target protein in the tumor lysates.
-
In Vivo Data Summary (General for DCAF16-recruiting PROTACs):
Recent studies on other DCAF16-recruiting degraders have shown that they can achieve in vivo target protein degradation after oral dosing, demonstrating the therapeutic potential of this class of compounds.
Summary and Conclusion
This compound derivatives, particularly the PROTACs KB02-JQ1 and KB02-SLF, are valuable research tools for the targeted degradation of BRD4 and nuclear FKBP12, respectively. Their unique mechanism of action, involving the covalent recruitment of the E3 ligase DCAF16, offers a potent and durable means of reducing target protein levels. The protocols outlined in these application notes provide a framework for researchers to effectively utilize these compounds in both in vitro and in vivo settings to explore the functional consequences of target protein degradation and to advance the development of novel therapeutics.
References
Troubleshooting & Optimization
Optimizing KB02-COOH Reaction Conditions for PROTAC Synthesis: A Technical Support Center
Welcome to the technical support center for optimizing reaction conditions involving KB02-COOH in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful PROTAC synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in PROTAC synthesis?
This compound is a carboxylic acid-functionalized fragment used in the synthesis of the E3 ligase ligand KB02.[1] KB02 contains a chloroacetamide electrophilic group that can covalently react with specific cysteine residues on E3 ligases, such as DCAF16.[1][2] This covalent engagement can lead to the degradation of nuclear proteins. In PROTACs like KB02-SLF and KB02-JQ1, KB02 serves to recruit the E3 ligase to the target protein, leading to its degradation.[1]
Q2: Which coupling reagents are recommended for the amide bond formation between this compound and an amine-containing linker?
Standard peptide coupling reagents are effective for this transformation. Commonly used reagents include:
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) .
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure .
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DIC (N,N'-Diisopropylcarbodiimide) with HOBt or OxymaPure.
The choice of reagent can depend on the specific amine linker being used and the scale of the reaction.[3]
Q3: What are the recommended solvents for the this compound coupling reaction?
Polar aprotic solvents are generally recommended for amide coupling reactions. Common choices include:
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DMF (N,N-Dimethylformamide)
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DMSO (Dimethyl sulfoxide)
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NMP (N-Methyl-2-pyrrolidone)
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DCM (Dichloromethane) , often used with carbodiimide (B86325) reagents.
The choice of solvent can impact reaction rates and solubility of starting materials. It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid.
Q4: How can I monitor the progress of the coupling reaction?
The reaction progress can be monitored by analytical techniques such as:
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Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and assess the purity of the reaction mixture.
Q5: What are potential side reactions to be aware of when working with this compound?
The chloroacetamide group in this compound is an electrophile. While generally stable under standard amide coupling conditions, prolonged exposure to strong bases or nucleophiles could potentially lead to side reactions. It is important to use non-nucleophilic bases like DIPEA and to control the reaction time and temperature. The primary concern is the potential for the chloroacetamide to react with nucleophilic sites on the linker or other molecules in the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of this compound- Deactivation of coupling reagent by moisture- Poor solubility of starting materials- Steric hindrance from the amine linker | - Increase the equivalents of the coupling reagent and/or base.- Ensure all glassware is flame-dried and use anhydrous solvents.- Try a different solvent or a solvent mixture to improve solubility (e.g., DMF/DCM).- Increase the reaction time and/or temperature (e.g., from room temperature to 40-50°C). |
| Presence of Multiple Unidentified Byproducts | - Side reactions involving the chloroacetamide moiety- Degradation of starting materials or product- Reaction with impurities in starting materials or solvents | - Use a non-nucleophilic base (e.g., DIPEA instead of triethylamine).- Minimize reaction time and avoid excessive heat.- Purify starting materials and use high-purity, anhydrous solvents.- Consider protecting sensitive functional groups on the linker if necessary. |
| Difficulty in Purifying the Final PROTAC | - Co-elution with byproducts or excess reagents- Poor solubility of the product | - Optimize the HPLC purification method (gradient, column, mobile phase).- Perform an aqueous work-up to remove water-soluble byproducts before chromatography.- For carbodiimide-based couplings, byproducts like DCU can often be removed by filtration. |
| Inconsistent Yields | - Variability in reagent quality- Presence of moisture- Inconsistent reaction setup and timing | - Use fresh, high-quality coupling reagents and anhydrous solvents.- Standardize the reaction setup, including the order of reagent addition and reaction time.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Amide Coupling Reaction Conditions
The following tables summarize typical quantitative data for common amide coupling reactions used in PROTAC synthesis. These are representative conditions and may require optimization for specific substrates.
Table 1: HATU-Mediated Amide Coupling
| Parameter | Value |
| This compound | 1.0 eq |
| Amine Linker | 1.0 - 1.2 eq |
| HATU | 1.1 - 1.5 eq |
| DIPEA | 2.0 - 4.0 eq |
| Solvent | DMF, DMSO, or NMP |
| Concentration | 0.1 - 0.5 M |
| Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours |
| Typical Yield | 60 - 95% |
Table 2: EDC/HOBt-Mediated Amide Coupling
| Parameter | Value |
| This compound | 1.0 eq |
| Amine Linker | 1.0 - 1.2 eq |
| EDC | 1.2 - 1.5 eq |
| HOBt | 1.2 - 1.5 eq |
| Base (optional) | DIPEA or NMM (1.0 - 2.0 eq) |
| Solvent | DMF or DCM |
| Concentration | 0.1 - 0.5 M |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 50 - 90% |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
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Addition of Amine and Base: To the solution, add the amine-linker (1.1 eq) followed by DIPEA (3.0 eq).
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Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion.
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
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Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
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Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
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Addition of Amine: Add the amine-linker (1.1 eq) to the solution.
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Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by LC-MS.
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Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1N HCl, saturated aqueous NaHCO3, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by column chromatography or preparative HPLC.
Visualizations
Caption: General workflow for the synthesis of a KB02-based PROTAC.
Caption: A logical troubleshooting guide for low-yield this compound coupling reactions.
Caption: Signaling pathway illustrating the mechanism of action for a KB02-based PROTAC.
References
Improving solubility of KB02-Cooh for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KB02-COOH, focusing on strategies to improve its solubility for in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our scientists have compiled a list of common questions and troubleshooting tips to help you overcome challenges with this compound solubility.
Q1: My this compound is not dissolving in my aqueous assay buffer. What is the recommended solvent?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. The recommended primary solvent for creating a high-concentration stock solution is 100% dimethyl sulfoxide (B87167) (DMSO).[1][2] From this stock, you can make further dilutions into your aqueous buffer.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my cell culture medium or PBS. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to address this:
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Optimize DMSO Concentration: While it's crucial to minimize the final DMSO concentration to avoid off-target effects, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to assess its impact on your cells.[1]
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Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your aqueous buffer. Try using a lower final concentration in your assay.
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Use a Co-solvent System: For particularly challenging assays, consider using a co-solvent. A common approach is to first dilute the DMSO stock into a solution containing a solubilizing agent like PEG300 before the final dilution into your aqueous buffer.[2]
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Gentle Heating and Sonication: To aid in the initial dissolution in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: DMSO tolerance can be cell-line dependent. However, here are some general guidelines:
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< 0.1% DMSO: Generally considered safe for most cell lines.
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0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
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> 0.5% DMSO: May have cytotoxic effects.
It is imperative to run a vehicle control to determine the tolerance of your specific cell line.
Q4: How should I adjust the pH of my buffer to improve the solubility of this compound?
Q5: How should I properly store my this compound solutions?
A5: For long-term stability, store the solid compound at -20°C. Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution can be used for up to 6 months.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in DMSO.
| Compound | Solvent | Solubility | Molar Equivalent |
| This compound | DMSO | 66.67 mg/mL | 234.99 mM |
Data sourced from supplier information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 283.71 g/mol ). For example, for 1 mL of a 10 mM stock, weigh 2.837 mg.
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Dissolution: Add the appropriate volume of 100% DMSO to the powder.
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Solubilization: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
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Storage: Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Dilution of this compound into Aqueous Buffer for In Vitro Assays
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Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
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Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the 10 mM stock in 100% DMSO to get closer to your final desired concentration.
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Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous assay buffer (e.g., cell culture medium). Pipette up and down gently but thoroughly to mix. Ensure the final DMSO concentration remains within the tolerated range for your cells (ideally ≤ 0.5%).
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Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Signaling Pathway and Mechanism of Action
This compound is a cysteine-reactive small-molecule fragment. It is a precursor for synthesizing electrophilic PROTACs (Proteolysis Targeting Chimeras) that recruit the E3 ubiquitin ligase DCAF16. These PROTACs can then induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.
The diagram below illustrates the general mechanism of a KB02-based PROTAC. The PROTAC forms a ternary complex with the target Protein of Interest (POI) and the DCAF16 E3 ligase, which is part of the larger CUL4-DDB1 ubiquitin ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of a KB02-based PROTAC targeting a protein for degradation.
References
Technical Support Center: KB02-Cooh Conjugation Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing KB02-Cooh in conjugation reactions. The primary focus is on carbodiimide-mediated coupling, a common method for linking a carboxyl group (-COOH) to a primary amine (-NH2).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating this compound to an amine-containing molecule?
A1: The most prevalent method is the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This approach activates the carboxyl group of this compound to form a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine on the target molecule to create a stable amide bond.[2][3]
Q2: Why is NHS or Sulfo-NHS used with EDC?
A2: EDC activates the carboxyl group to form an O-acylisourea intermediate, which is unstable in aqueous solutions and prone to hydrolysis. NHS or Sulfo-NHS reacts with this intermediate to form a more stable NHS ester. This semi-stable ester has a longer half-life, increasing the efficiency of the subsequent reaction with the amine-containing molecule and reducing side reactions.
Q3: What is the optimal pH for the conjugation reaction?
A3: A two-step pH adjustment is often recommended for optimal results.
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Activation Step: The activation of the carboxyl group on this compound with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.
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Conjugation Step: The reaction of the activated this compound (NHS ester) with a primary amine is most efficient at a physiological to slightly alkaline pH, typically between 7.0 and 8.0.
Q4: Which buffers should I use for the conjugation reaction?
A4: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the intended reaction.
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Activation Step: MES buffer is a good choice for the activation step.
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Conjugation Step: Phosphate-buffered saline (PBS) is suitable for the conjugation step. Avoid buffers like Tris, glycine, or acetate.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can degrade if not stored properly. Always store reagents desiccated at the recommended temperature (typically -20°C). Allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare EDC solutions immediately before use. |
| Suboptimal pH | The pH of the reaction is critical for both the activation and conjugation steps. Use a two-step pH protocol: activate this compound at pH 4.5-6.0 in a non-amine, non-carboxylate buffer like MES, then raise the pH to 7.0-8.0 before adding your amine-containing molecule. |
| Hydrolysis of Activated Intermediate | The activated O-acylisourea intermediate (without NHS) or the NHS ester can hydrolyze in aqueous solutions. Add the amine-containing molecule as soon as possible after the activation step. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. |
| Suboptimal Molar Ratios | The molar ratios of EDC, NHS, and your amine-containing molecule to this compound are crucial. Optimize these ratios, starting with a slight molar excess of EDC and NHS relative to the carboxyl groups on this compound. |
| Poor Solubility of Reactants | If this compound or your target molecule has poor solubility in the reaction buffer, this can limit the reaction efficiency. Consider using a co-solvent like DMSO or DMF to improve solubility. Ensure the final concentration of the organic solvent does not denature your protein if applicable. |
| Presence of Competing Nucleophiles | Buffers or other components in your sample containing primary amines (e.g., Tris, ammonium (B1175870) salts) or thiols will compete with your target molecule for reaction with the activated this compound. Purify your reactants and use appropriate non-reactive buffers. |
Issue 2: Inconsistent Conjugation Results
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Moisture Sensitivity of Reagents | Inconsistent exposure of EDC and NHS to moisture can lead to variable activity. Handle these reagents in a controlled, low-humidity environment if possible. Aliquot reagents upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture. |
| Variability in Reaction Times | The timing between the activation and conjugation steps can impact efficiency due to the hydrolysis of the activated intermediate. Standardize your protocol with consistent incubation times for each step. |
| Inaccurate Quantitation of Reactants | Errors in measuring the concentration of this compound or your target molecule will lead to inconsistent molar ratios and variable results. Use accurate methods (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of your starting materials. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Protein
This protocol provides a general procedure. Optimal conditions may vary depending on the specific protein.
Materials:
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This compound
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Amine-containing protein
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, pH 5.5
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Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Anhydrous DMSO or DMF (if needed for dissolving this compound)
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Desalting column
Procedure:
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Preparation of Reactants:
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Allow EDC and NHS/Sulfo-NHS to come to room temperature before opening.
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Prepare a stock solution of this compound in anhydrous DMSO or DMF.
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Dissolve/exchange the amine-containing protein into the Conjugation Buffer (PBS).
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Activation of this compound:
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In a microcentrifuge tube, add the desired molar equivalent of this compound.
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Add Activation Buffer to the tube.
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Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
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Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS over this compound to the reaction tube.
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Incubate for 15-30 minutes at room temperature.
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Conjugation to Protein:
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Immediately add the activated this compound solution to the protein solution.
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Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
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Quenching the Reaction:
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Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., Tris) or 10 mM (hydroxylamine) to stop the reaction.
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Incubate for 15 minutes at room temperature.
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Purification:
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Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
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Visualizations
Experimental Workflow
References
Common challenges in using KB02-Cooh for chemoproteomics
Welcome to the technical support center for KB02-COOH, a valuable tool for chemoproteomic research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully utilize this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the use of this compound.
Probe Handling and Storage
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Question: How should I store this compound?
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Answer: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be prepared in an appropriate solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for use within 6 months or at -20°C for use within 1 month.
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Question: My this compound solution has been stored for a while. Is it still active?
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Answer: The chloroacetyl group on this compound can be susceptible to hydrolysis over time, especially in the presence of water. It is best to use freshly prepared solutions or solutions that have been stored properly as recommended. If you suspect degradation, it is advisable to use a fresh vial or synthesize a new batch of the probe.
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Experimental Design and Execution
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Question: What is the optimal concentration of this compound to use for cell lysate labeling?
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Answer: The optimal concentration can vary depending on the cell type and the specific experimental goals. As a starting point, a concentration range of 10 µM to 200 µM is often used for treating cell lysates. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system.
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Question: What is a typical incubation time for labeling with this compound?
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Answer: A common incubation time for labeling cell lysates with this compound is 1 hour at room temperature. However, optimization of the incubation time may be necessary for your specific target and experimental conditions.
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Question: I am observing low labeling efficiency. What could be the cause?
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Answer: Several factors could contribute to low labeling efficiency:
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Probe Instability: Ensure your this compound stock solution is fresh and has been stored correctly.
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Insufficient Probe Concentration: Try increasing the concentration of this compound in your labeling reaction.
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Suboptimal Incubation Time: You may need to increase the incubation time to allow for complete labeling.
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Issues with Cell Lysate: Ensure your cell lysate is properly prepared and that the protein concentration is accurately determined. The presence of high concentrations of reducing agents from the lysis buffer in the labeling step could also interfere with the reaction.
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Question: How can I minimize off-target effects?
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Answer: While this compound is designed to be a broadly reactive cysteine probe, minimizing non-specific binding is crucial. Consider the following:
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Use the Lowest Effective Concentration: Titrate the this compound concentration to find the lowest level that still provides robust labeling of your target(s) of interest.
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Optimize Incubation Time: Shorter incubation times can sometimes reduce off-target labeling.
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Include Proper Controls: Always include a DMSO (vehicle) control to identify proteins that may non-specifically interact with the beads or other reagents in your workflow.
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Data Analysis
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Question: How do I identify successfully labeled peptides in my mass spectrometry data?
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Answer: In a competitive chemoproteomics experiment, a common method is to compare the signal of a cysteine-containing peptide in a DMSO-treated sample versus a this compound-treated sample. A significant decrease in the signal of a peptide in the treated sample indicates that this compound has bound to that cysteine. A common threshold for identifying a "hit" is a log2 fold change (DMSO/KB02-COOH) of greater than 2.
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Question: I am seeing a lot of background noise in my mass spectrometry data. What are the possible sources?
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Answer: High background can originate from several sources:
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Sample Contamination: Keratin contamination from skin and hair is a common issue. Always wear gloves and work in a clean environment.
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Reagent Impurities: Use high-purity reagents and solvents for all steps of your protocol.
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Incomplete Digestion: Ensure your proteomics sample preparation, including protein digestion, is optimized.
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Instrumental Noise: Ensure your mass spectrometer is properly calibrated and maintained.
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Quantitative Data Summary
The following table summarizes typical experimental parameters for using this compound in chemoproteomics experiments. These values should be used as a starting point and may require optimization for your specific experimental setup.
| Parameter | Cell Lysate Labeling |
| This compound Concentration | 10 µM - 200 µM |
| Incubation Time | 1 hour |
| Incubation Temperature | Room Temperature |
| Log2(DMSO/KB02) Ratio for Hit | > 2 |
Experimental Protocols
1. General Protocol for Chemoproteomic Labeling of Cell Lysates with this compound
This protocol provides a general workflow for labeling proteins in cell lysates with this compound for subsequent mass spectrometry analysis.
a. Cell Lysis
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Harvest cultured cells and wash them with cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Clarify the lysate by centrifugation to remove cell debris.
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Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
b. This compound Labeling
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Dilute the cell lysate to a final protein concentration of 1-5 mg/mL with PBS.
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Add this compound from a stock solution in DMSO to the desired final concentration (e.g., 50 µM). For the control sample, add an equivalent volume of DMSO.
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Incubate the reactions for 1 hour at room temperature with gentle rotation.
c. Sample Preparation for Mass Spectrometry (Bottom-up Proteomics)
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Reduction and Alkylation: Reduce disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C. Then, alkylate free cysteines by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
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Protein Precipitation/Cleanup: Precipitate the proteins using methods like acetone (B3395972) or methanol/chloroform precipitation to remove interfering substances.
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Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and digest with a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
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Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar desalting column.
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LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Synthesis of this compound (2-((1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid)
The synthesis of this compound involves the chloroacetylation of the secondary amine of the tetrahydroquinoline scaffold. A general procedure is as follows:
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To a solution of 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add a base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.
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Cool the reaction mixture in an ice bath.
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Slowly add chloroacetyl chloride to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
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Purify the crude product by column chromatography or recrystallization to obtain the final this compound.
Visualizations
Experimental Workflow for this compound Chemoproteomics
Caption: Workflow for identifying protein targets of this compound.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Many electrophilic compounds, including cysteine-reactive probes, can modulate this pathway.
Caption: Covalent modification of Keap1 by electrophiles like this compound can lead to Nrf2 activation.
NF-κB Signaling Pathway (Canonical)
The NF-κB signaling pathway is a key regulator of inflammation. Cysteine residues in several proteins within this pathway can be targets for covalent probes.
Caption: The canonical NF-κB signaling pathway leading to inflammatory gene transcription.
Technical Support Center: Enhancing the Stability and Storage of KB02-Cooh Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of KB02-Cooh solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical fragment used in the synthesis of electrophilic Proteolysis Targeting Chimeras (PROTACs).[1] Specifically, it serves as a building block for creating PROTACs that can covalently bind to and recruit the E3 ubiquitin ligase DDB1 and CUL4-associated factor 16 (DCAF16).[2][3] This recruitment ultimately leads to the targeted degradation of specific proteins of interest within the cell.
Q2: What are the general recommendations for storing this compound?
Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound as a solid at -20°C. Once in solution, typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), it is best to prepare single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for use within six months or at -20°C for use within one month.
Q3: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic molecules like many PROTAC precursors. Here are some steps to troubleshoot this issue:
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Lower the Final Concentration: The concentration of this compound in your final experimental setup may be exceeding its aqueous solubility limit. Try performing a serial dilution to determine the maximum soluble concentration under your specific buffer conditions.
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Optimize the Solvent System: While DMSO is a common stock solvent, its concentration in the final aqueous solution should be kept low (typically <0.5%) to avoid cellular toxicity and precipitation. Consider the use of co-solvents or excipients to improve solubility.
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Adjust the pH: The solubility of molecules with ionizable groups can be highly dependent on the pH of the solution. Since this compound contains a carboxylic acid group, its solubility is expected to increase at a pH above its pKa. Experimenting with different buffer pH values may help to prevent precipitation.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of my this compound-derived PROTAC?
Inconsistent results can indeed stem from compound instability in cell culture media. It is important to assess the stability of your final PROTAC compound under your specific experimental conditions (e.g., 37°C, 5% CO2 in media) over the time course of your assay. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in variability.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in stock solution | The solubility limit in the chosen solvent has been exceeded, or the solvent has absorbed water. | Use fresh, anhydrous DMSO for preparing stock solutions. To enhance solubility, you can gently warm the solution to 37°C and use sonication. Always ensure the solution is clear before use. |
| Loss of activity over time in aqueous buffers | Hydrolysis of the chloroacetamide group. The chloroacetamide functional group is susceptible to hydrolysis, especially at non-neutral pH. | Prepare fresh dilutions in aqueous buffers immediately before use. If intermediate storage is necessary, keep the solution on ice and use it as quickly as possible. Avoid highly acidic or basic buffers if possible. |
| Discoloration of the solution | Potential degradation of the tetrahydroquinoline core, possibly due to oxidation or photodegradation. | Store solutions protected from light. Use amber vials or wrap tubes in foil. Prepare fresh solutions if any discoloration is observed. |
| Inconsistent analytical results (e.g., HPLC) | Adsorption to container surfaces or degradation during sample processing. | Use low-adsorption vials and pipette tips. Ensure that the mobile phase and sample diluent are compatible and will not induce precipitation or degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Sterile, low-adsorption microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, create single-use aliquots in sterile, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Assessment of this compound Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Prepare the this compound solution in the desired buffer or solvent at the intended experimental concentration.
-
Immediately after preparation (t=0), take an aliquot, dilute it with the initial mobile phase composition to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
-
Incubate the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, dilute them appropriately, and inject them into the HPLC.
-
Analyze the chromatograms. The stability is assessed by monitoring the peak area of the parent this compound peak over time. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
References
Technical Support Center: Optimizing Molecule-COOH Labeling Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and frequently asked questions to improve the efficiency of labeling carboxyl-containing molecules (referred to here as "Molecule-COOH") using amine-reactive chemistries.
Troubleshooting Guide
This section addresses specific issues that may arise during the labeling process, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing very low or no labeling of my Molecule-COOH with an amine-containing probe?
A1: Low labeling efficiency is a common issue that can stem from several factors related to the reagents, reaction conditions, or the molecule itself.
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Suboptimal pH: The activation of the carboxyl group on your Molecule-COOH with EDC and NHS is most efficient at a slightly acidic pH (typically between 4.5 and 6.0). However, the subsequent reaction with the primary amine of your probe requires a more neutral to slightly basic pH (typically 7.2 to 8.5) to ensure the amine is deprotonated and thus nucleophilic. A common strategy is a two-step process where the activation is performed at the lower pH, and then the pH is raised before adding the amine-containing probe.
-
Inactive Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are moisture-sensitive. If not stored properly in a desiccated environment, they can hydrolyze, leading to a significant loss of activity. Always use fresh or properly stored reagents.
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Presence of Competing Nucleophiles: Buffers containing primary amines (like Tris) or carboxyl groups (like acetate (B1210297) or citrate (B86180) at certain pH ranges) will compete with your molecule and probe, reducing labeling efficiency. It is recommended to use non-competing buffers such as MES for the activation step and PBS or HEPES for the conjugation step.
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Steric Hindrance: The carboxyl group on your Molecule-COOH might be in a sterically hindered position, making it difficult for the EDC/NHS complex to form or for the amine-probe to react. Increasing the reaction time or temperature (with caution, to avoid denaturation if your molecule is a protein) may help. Using a longer linker on your amine-probe could also alleviate steric hindrance.
Q2: My labeled conjugate appears to have precipitated out of solution or aggregated. What could be the cause?
A2: Aggregation or precipitation of the conjugate can occur due to changes in the molecule's properties after labeling.
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Changes in Solubility: The addition of a labeling probe can alter the overall hydrophobicity and solubility of your Molecule-COOH. If the probe is hydrophobic, the resulting conjugate may become less soluble in aqueous buffers, leading to precipitation.
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Cross-linking: If your Molecule-COOH also contains primary amines, EDC can catalyze the formation of amide bonds between molecules, leading to cross-linking and aggregation. This is particularly relevant for proteins. A two-step labeling protocol can minimize this side reaction.
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Inappropriate Buffer Conditions: The final buffer in which the conjugate is stored might not be optimal for its new properties. A buffer screen to find the most suitable pH and excipients may be necessary.
Q3: How can I remove unreacted labeling reagents and byproducts from my final product?
A3: Proper purification is crucial for accurate downstream applications. The choice of method depends on the size and properties of your Molecule-COOH.
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Dialysis/Desalting Columns: For larger molecules like proteins or antibodies, dialysis or desalting columns (e.g., Sephadex G-25) are effective for removing small molecules like unreacted EDC, NHS, and their byproducts.
-
Size Exclusion Chromatography (SEC): SEC can separate the labeled conjugate from smaller unreacted molecules and can also provide information about aggregation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a suitable method for smaller molecules and peptides, allowing for the separation of the labeled conjugate from the unlabeled molecule and impurities based on hydrophobicity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC/NHS to my Molecule-COOH?
A1: The optimal molar ratio can vary depending on the specific molecule and desired degree of labeling. A common starting point is a 2- to 10-fold molar excess of both EDC and NHS over the amount of Molecule-COOH. For the amine-containing probe, a 5- to 20-fold molar excess over Molecule-COOH is often used. It is recommended to perform a titration experiment to determine the optimal ratios for your specific application.
Q2: How can I determine the degree of labeling (DOL) of my final conjugate?
A2: The DOL, or the average number of probe molecules per Molecule-COOH, can be determined using a few different methods. If the probe has a distinct absorbance peak, you can use UV-Vis spectrophotometry (e.g., for fluorescent dyes). Mass spectrometry can also be used to determine the mass shift upon labeling, which can be used to calculate the DOL. For radiolabeled probes, scintillation counting can be employed.
Q3: Can I label a carboxyl group on a protein that also has primary amines on its surface?
A3: Yes, but it requires careful control of the reaction conditions to avoid intramolecular and intermolecular cross-linking. A two-step labeling protocol is highly recommended. First, activate the carboxyl groups with EDC/NHS at a pH of 4.5-6.0. At this pH, most of the primary amines on the protein will be protonated and less reactive. Then, remove the excess EDC and NHS (e.g., using a desalting column) and raise the pH to 7.2-8.5 before adding the amine-containing probe for the conjugation reaction.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Labeling of Molecule-COOH
This protocol is designed to maximize labeling efficiency while minimizing side reactions like cross-linking.
Materials:
-
Molecule-COOH
-
Amine-containing probe
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS) or HEPES, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 (or other amine-containing buffer)
-
Purification system (e.g., desalting columns, HPLC)
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
Activation of Molecule-COOH:
-
Dissolve Molecule-COOH in Activation Buffer.
-
Add a 10-fold molar excess of EDC and NHS to the Molecule-COOH solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
Pass the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer to remove unreacted EDC and NHS. This step is crucial for preventing cross-linking if your Molecule-COOH also contains amines.
-
-
Conjugation with Amine-Probe:
-
If you did not perform step 3, adjust the pH of the reaction mixture to 7.2-8.5 by adding Conjugation Buffer.
-
Add a 20-fold molar excess of the amine-containing probe to the activated Molecule-COOH.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated carboxyl groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method (e.g., dialysis, SEC, or HPLC) to remove unreacted probe and reaction byproducts.
-
Data Presentation
Table 1: Effect of pH on Labeling Efficiency
| Activation pH | Conjugation pH | Relative Labeling Efficiency (%) |
| 4.5 | 7.5 | 85 |
| 5.5 | 7.5 | 95 |
| 6.5 | 7.5 | 70 |
| 5.5 | 6.5 | 60 |
| 5.5 | 8.5 | 90 |
Note: Data are illustrative and will vary based on the specific molecules involved.
Table 2: Effect of Reagent Molar Ratios on Degree of Labeling (DOL)
| Molar Ratio (EDC:NHS:Probe:Molecule) | Degree of Labeling (DOL) |
| 2:2:5:1 | 1.2 |
| 5:5:10:1 | 2.5 |
| 10:10:20:1 | 4.1 |
| 20:20:40:1 | 4.3 |
Note: Data are illustrative and represent the average number of probe molecules per Molecule-COOH.
Visualizations
Caption: Workflow for two-step labeling of a carboxyl-containing molecule.
Caption: Chemical pathway of EDC/NHS-mediated amide bond formation.
Technical Support Center: Minimizing Off-Target Effects of KB02-COOH Based Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KB02-COOH based probes while minimizing off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of these chemical probes in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a carboxylate-functionalized, cysteine-reactive chemical probe. It is a derivative of the "scout" fragment KB02, which contains a 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) recognition group and an α-chloroacetamide reactive group. Its primary application is in activity-based protein profiling (ABPP), a chemoproteomic technique used to identify and profile the activity of enzymes, particularly those with reactive cysteine residues, in complex biological systems.
Q2: What are the known primary targets of KB02-based probes?
A2: KB02-based probes have been shown to target several proteins. Two well-characterized targets are Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) and Isocitrate Dehydrogenase 1 (IDH1).[1] In AKR1B10, KB02 targets a cysteine residue (C299) located in the substrate-binding region of the active site. For IDH1, KB02yne, an alkyne-functionalized version of KB02, has been shown to react with C269.
Q3: What are "off-target" effects and why are they a concern with this compound probes?
A3: Off-target effects refer to the binding of a chemical probe to proteins other than the intended target. These interactions can lead to misleading experimental results, incorrect identification of protein function, and potential cellular toxicity. As covalent probes with a reactive electrophile, KB02-based probes have the potential to react with multiple nucleophilic cysteine residues across the proteome, making the characterization and minimization of off-target binding crucial for data accuracy.
Q4: How can I assess the selectivity of my this compound probe?
A4: The selectivity of your this compound probe can be assessed using several methods. A common and effective technique is competitive ABPP. In this method, you pre-incubate your sample with a competitor compound (e.g., a known inhibitor of the target) before adding the this compound probe. A reduction in probe labeling of the intended target confirms on-target engagement. To assess proteome-wide selectivity, you can use quantitative mass spectrometry-based proteomics to compare the protein labeling profiles of the probe in the presence and absence of the competitor.
Q5: What is the importance of optimizing the probe concentration?
A5: Optimizing the probe concentration is critical for minimizing off-target effects. Using an excessively high concentration of the this compound probe can lead to increased non-specific binding and labeling of proteins that are not true biological targets. A concentration-response experiment should be performed to determine the lowest effective concentration that provides robust labeling of the intended target with minimal background.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound based probes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific labeling in gel-based ABPP | 1. Excessive Probe Concentration: Using too much probe increases the likelihood of off-target reactions. | 1. Optimize Probe Concentration: Perform a dose-response experiment to find the lowest concentration of this compound that gives a robust signal for your target of interest with the lowest background.[2] |
| 2. Suboptimal Buffer Conditions: The pH and composition of the lysis and labeling buffer can influence non-specific binding. | 2. Adjust Buffer Composition: Ensure the buffer pH is appropriate for your target and consider adding detergents (e.g., 0.1% SDS) or using a different buffer system (e.g., PBS vs. Tris). | |
| 3. Insufficient Washing: Inadequate washing steps can leave unbound probe in the gel. | 3. Increase Wash Steps: Increase the number and duration of wash steps after probe labeling and before imaging. | |
| 4. Probe Instability: The probe may be degrading, leading to reactive species that non-specifically label proteins. | 4. Use Fresh Probe Solutions: Prepare fresh dilutions of the this compound probe for each experiment and store the stock solution appropriately. | |
| No or weak labeling of the intended target | 1. Low Target Abundance or Activity: The target protein may be expressed at low levels or be in an inactive state in your sample. | 1. Enrich Target Protein: If possible, use a cell line that overexpresses your target or enrich for the target protein fraction. |
| 2. Probe Inaccessibility: In intact cells, the probe may not be able to reach the target protein due to membrane impermeability or cellular compartmentalization. | 2. Use Cell Lysates or Permeabilize Cells: Perform labeling in cell lysates or use a mild permeabilization agent if working with intact cells. | |
| 3. Incorrect Probe Concentration: The probe concentration may be too low to effectively label the target. | 3. Titrate Probe Concentration: Perform a concentration-response experiment to determine the optimal probe concentration. | |
| 4. Inactive Probe: The probe may have degraded due to improper storage or handling. | 4. Use a Fresh Aliquot of Probe: Test a new, properly stored aliquot of the this compound probe. | |
| Inconsistent results between replicates | 1. Variability in Sample Preparation: Inconsistent protein concentrations or lysis conditions can lead to variable labeling. | 1. Standardize Sample Preparation: Ensure consistent protein quantification and lysis procedures for all samples. |
| 2. Pipetting Errors: Inaccurate pipetting of the probe or other reagents can cause significant variability. | 2. Use Calibrated Pipettes and Proper Technique: Ensure all pipettes are calibrated and use careful pipetting techniques. | |
| 3. Incomplete Reaction: The incubation time for probe labeling may be insufficient. | 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for probe labeling. |
Data Presentation
Table 1: Summary of Potential Off-Target Proteins Identified for KB02-based Probes in Human Cell Lysates
The following table summarizes a selection of potential off-target proteins identified in chemoproteomic studies using KB02-based probes. The data is presented as the ratio of probe labeling in a control (DMSO) sample versus a sample pre-treated with the probe, with higher ratios indicating greater probe engagement. It is important to note that the extent of off-target binding can be cell-type and concentration-dependent.
| Protein | Gene | Function | Log2 (DMSO/KB02) Ratio | Reference |
| Glutathione S-transferase Omega-1 | GSTO1 | Detoxification, glutathione-dependent reactions | > 2 | [1] |
| Phosphoglycerate dehydrogenase | PHGDH | Serine biosynthesis | > 2 | [1] |
| Ubiquitin C-terminal hydrolase L5 | UCHL5 | Deubiquitinating enzyme | High | |
| Aldehyde dehydrogenase 2 | ALDH2 | Aldehyde metabolism | High | |
| Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 | PIN1 | Protein folding and regulation | High |
Disclaimer: This table is not exhaustive and represents a subset of potential off-targets. Researchers should perform their own validation experiments to confirm off-target engagement in their specific experimental system.
Experimental Protocols
Protocol 1: Optimizing this compound Probe Concentration in Cell Lysates
This protocol describes a method for determining the optimal concentration of this compound for labeling a target protein in cell lysates using in-gel fluorescence scanning.
Materials:
-
Cell lysate containing the target protein of interest
-
This compound probe (stock solution in DMSO)
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
4x SDS-PAGE loading buffer
-
Rhodamine-azide or other suitable fluorescent azide (B81097) tag
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare Cell Lysate: Lyse cells in lysis buffer and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Dilute Cell Lysate: Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
Set up Labeling Reactions: In separate microcentrifuge tubes, add a fixed amount of cell lysate (e.g., 50 µg).
-
Prepare Probe Dilutions: Prepare a serial dilution of the this compound probe in DMSO. Final concentrations to test should range from low (e.g., 0.1 µM) to high (e.g., 50 µM). Also, include a DMSO-only control.
-
Probe Incubation: Add the diluted probe or DMSO to the cell lysate samples. The final DMSO concentration should not exceed 1%. Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
Click Chemistry Reaction: To each sample, add the following click chemistry reagents in order:
-
Rhodamine-azide (final concentration 25 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubate for Click Reaction: Vortex the samples and incubate for 1 hour at room temperature in the dark.
-
Prepare Samples for SDS-PAGE: Add 4x SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the fluorescent tag used (e.g., Rhodamine).
-
Analysis: Analyze the gel image to identify the band corresponding to your target protein. Determine the lowest concentration of this compound that provides a strong, specific signal for your target with minimal background labeling of other proteins.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a competitive ABPP experiment to assess the on-target engagement and selectivity of a compound against a target of this compound.
Materials:
-
Cell lysate containing the target protein
-
This compound probe
-
Competitor compound (a known or putative inhibitor of the target)
-
DMSO
-
Materials for in-gel fluorescence ABPP (as listed in Protocol 1) or for mass spectrometry-based proteomics.
Procedure:
-
Prepare Cell Lysate: Prepare and quantify cell lysate as described in Protocol 1.
-
Pre-incubation with Competitor: In separate microcentrifuge tubes, add a fixed amount of cell lysate. To the experimental tubes, add the competitor compound at various concentrations. To the control tube, add an equivalent volume of DMSO. Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add the optimized concentration of this compound probe (determined from Protocol 1) to all tubes. Incubate for 1 hour at room temperature.
-
Detection and Analysis:
-
For Gel-Based Analysis: Proceed with the click chemistry reaction, SDS-PAGE, and in-gel fluorescence scanning as described in Protocol 1. A decrease in the fluorescence intensity of the target protein band in the presence of the competitor indicates successful competition and on-target engagement.
-
For Mass Spectrometry-Based Analysis: Proceed with click chemistry to attach a biotin-azide tag. Enriched the biotinylated proteins using streptavidin beads, perform on-bead digestion, and analyze the resulting peptides by LC-MS/MS. A decrease in the spectral counts or intensity of peptides from the target protein in the competitor-treated samples confirms on-target engagement.
-
Mandatory Visualization
Signaling Pathways
// Nodes AKR1B10 [label="AKR1B10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Invasion & Metastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(IL-1α, IL-6)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AKR1B10 -> PKC [color="#5F6368"]; PKC -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; ERK -> Invasion [color="#5F6368"]; AKR1B10 -> NF_kB [color="#5F6368"]; NF_kB -> Inflammation [color="#5F6368"]; AKR1B10 -> PI3K [label="regulates", fontcolor="#5F6368", color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; AKT -> Invasion [color="#5F6368"]; } end_dot Caption: AKR1B10 Signaling Pathways.
// Nodes Isocitrate [label="Isocitrate", fillcolor="#F1F3F4", fontcolor="#202124"]; IDH1_WT [label="IDH1 (Wild-Type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_KG [label="α-Ketoglutarate", fillcolor="#34A853", fontcolor="#FFFFFF"]; IDH1_mut [label="IDH1 (Mutant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; two_HG [label="2-Hydroxyglutarate\n(Oncometabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; TET2 [label="TET2", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Histone_Demethylases [label="Histone Demethylases", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hypermethylation [label="DNA & Histone\nHypermethylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Altered_Gene_Expression [label="Altered Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tumorigenesis [label="Tumorigenesis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Isocitrate -> IDH1_WT [color="#5F6368"]; IDH1_WT -> alpha_KG [color="#5F6368"]; alpha_KG -> IDH1_mut [color="#5F6368"]; IDH1_mut -> two_HG [color="#5F6368"]; two_HG -> TET2 [label="inhibits", fontcolor="#5F6368", color="#5F6368"]; two_HG -> Histone_Demethylases [label="inhibits", fontcolor="#5F6368", color="#5F6368"]; TET2 -> Hypermethylation [style=dashed, arrowhead=none, color="#5F6368"]; Histone_Demethylases -> Hypermethylation [style=dashed, arrowhead=none, color="#5F6368"]; Hypermethylation -> Altered_Gene_Expression [color="#5F6368"]; Altered_Gene_Expression -> Tumorigenesis [color="#5F6368"]; } end_dot Caption: IDH1 Signaling in Cancer.
Experimental Workflows
// Nodes start [label="Start: Cell Lysate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; preincubation [label="Pre-incubation:\nCompetitor or DMSO"]; probe_labeling [label="Add this compound Probe"]; click_chemistry [label="Click Chemistry:\nAdd Reporter Tag (e.g., Biotin-Azide)"]; enrichment [label="Streptavidin Enrichment\n(for MS-based analysis)"]; sds_page [label="SDS-PAGE"]; in_gel_scan [label="In-Gel Fluorescence Scan", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; on_bead_digest [label="On-Bead Digestion"]; lc_ms [label="LC-MS/MS Analysis"]; data_analysis [label="Data Analysis:\nIdentify & Quantify Proteins", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> preincubation; preincubation -> probe_labeling; probe_labeling -> click_chemistry; click_chemistry -> sds_page; click_chemistry -> enrichment; sds_page -> in_gel_scan; enrichment -> on_bead_digest; on_bead_digest -> lc_ms; lc_ms -> data_analysis; } end_dot Caption: Competitive ABPP Workflow.
References
Technical Support Center: Overcoming Resistance to KB02-Cooh PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using KB02-Cooh based PROTACs, particularly concerning the emergence of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound PROTACs?
A1: this compound is a ligand that recruits the DCAF16 E3 ubiquitin ligase.[1] A PROTAC incorporating this compound acts as a bridge, bringing a specific protein of interest (POI) into close proximity with the DCAF16 E3 ligase complex.[1][2] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Q2: What are the known mechanisms of acquired resistance to PROTACs?
A2: Acquired resistance to PROTACs is a significant concern in their therapeutic development. Unlike traditional small molecule inhibitors where resistance often arises from mutations in the drug's direct target, resistance to PROTACs frequently involves alterations in the ubiquitin-proteasome system (UPS). Key mechanisms include:
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Mutations or downregulation of the E3 ligase or its components: For this compound PROTACs, this would involve the DCAF16 E3 ligase complex. For other well-studied PROTACs, mutations in E3 ligases like VHL and CRBN, or components of their respective complexes (e.g., CUL2, RBX1), have been shown to confer resistance.
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Genomic alterations: Deletions or mutations in the gene encoding the E3 ligase can lead to a complete loss of PROTAC efficacy.
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Upregulation of the target protein: While PROTACs can be effective against overexpressed proteins, extreme upregulation can sometimes overwhelm the degradation machinery.
-
Changes in drug efflux: Increased activity of cellular pumps that remove the PROTAC from the cell can also contribute to resistance.
Q3: My cells have developed resistance to my this compound PROTAC. What are the first troubleshooting steps?
A3: When encountering resistance, a systematic approach is crucial. Here are the initial steps:
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Confirm Target Degradation Failure: Use Western blotting to verify that the target protein is no longer being degraded at the expected PROTAC concentration.
-
Assess E3 Ligase Expression: Check the expression levels of DCAF16 in your resistant cells compared to the parental, sensitive cells. Use techniques like qPCR or Western blotting. A significant decrease or loss of DCAF16 expression is a strong indicator of the resistance mechanism.
-
Perform a Dose-Response Curve: A rightward shift in the dose-response curve for degradation indicates decreased potency and may suggest a resistance mechanism. Be mindful of the "hook effect," where very high PROTAC concentrations can lead to reduced degradation.
-
Sequence the E3 Ligase Gene: Sequence the DCAF16 gene in your resistant cell line to identify any potential mutations that could impair its function or its interaction with the this compound ligand.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming resistance to this compound PROTACs.
Problem 1: Complete Loss of Target Degradation
Possible Causes:
-
Loss of DCAF16 expression.
-
Mutation in DCAF16 preventing PROTAC binding.
-
General dysfunction of the ubiquitin-proteasome system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complete loss of degradation.
Problem 2: Decreased Potency (Higher DC50) of Target Degradation
Possible Causes:
-
Reduced expression of DCAF16.
-
Mutations in DCAF16 that weaken PROTAC binding.
-
Increased expression of the target protein.
-
Increased drug efflux.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased degradation potency.
Quantitative Data Summary
The following tables provide example data that might be generated during a resistance investigation.
Table 1: Degradation Parameters in Sensitive vs. Resistant Cells
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) |
| Parental | KB02-TargetX | 50 | 95 |
| Resistant | KB02-TargetX | 850 | 60 |
Table 2: Gene and Protein Expression Analysis
| Cell Line | DCAF16 mRNA (Relative Fold Change) | DCAF16 Protein (Relative Intensity) | Target X Protein (Relative Intensity) |
| Parental | 1.0 | 1.0 | 1.0 |
| Resistant | 0.2 | 0.15 | 2.5 |
Key Experimental Protocols
Protocol 1: Western Blot for Target Degradation
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC (e.g., 1 nM to 10 µM) for the desired time (e.g., 4, 8, 16, 24 hours). Include a DMSO control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein, DCAF16, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to the loading control.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for DCAF16 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of DCAF16 using the ΔΔCt method, normalizing to the housekeeping gene and the parental cell line.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This protocol outlines a general approach for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the Target-PROTAC-E3 ligase complex.
-
Reagents:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged DCAF16 complex (e.g., GST-tagged).
-
Terbium-conjugated anti-His antibody (donor).
-
Fluorescein-conjugated anti-GST antibody (acceptor).
-
This compound PROTAC.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, add the target protein and the DCAF16 complex to the assay buffer.
-
Add serial dilutions of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex.
Signaling and Experimental Workflow Diagrams
This compound PROTAC Mechanism of Action
Caption: Mechanism of action for a this compound PROTAC.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating PROTAC resistance.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Methods for KB02-COOH Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KB02-COOH conjugates. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during the purification of this compound conjugates?
A1: The primary CQAs for this compound conjugates include the drug-to-antibody ratio (DAR), the level of residual free this compound (unconjugated payload/linker), the percentage of high molecular weight species (aggregates), and the charge variant profile.[1][2] Consistent monitoring of these attributes is crucial for ensuring the safety, efficacy, and batch-to-batch consistency of the final product.[3][4]
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
A2: Hydrophobic Interaction Chromatography (HIC) is widely used for separating ADC species with different DAR values due to the increased hydrophobicity imparted by the conjugated this compound.[] Size Exclusion Chromatography (SEC) is effective for removing high molecular weight aggregates and residual free drug. Ion-exchange chromatography (IEX) can be employed to separate charge variants that may arise from the conjugation process.
Q3: How can I efficiently remove unconjugated (free) this compound from my conjugate preparation?
A3: Unconjugated this compound can be effectively removed using Tangential Flow Filtration (TFF) or Diafiltration (DF), which separates molecules based on size. Size Exclusion Chromatography (SEC) is also a robust method for this purpose. Optimizing the membrane molecular weight cut-off (MWCO) for TFF/DF is critical to retain the conjugate while allowing the smaller free drug to pass through.
Q4: What analytical methods are recommended for characterizing the purified this compound conjugate?
A4: A suite of analytical techniques is necessary for comprehensive characterization.
-
UV/Vis Spectroscopy: Provides a quick estimation of the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): Resolves species with different DARs, providing a distribution profile.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for DAR analysis and to quantify free drug.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers detailed information on the DAR distribution and can confirm the identity of the conjugated species.
-
Size Exclusion Chromatography (SEC): Used to quantify aggregates and monomer content.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low DAR in the purified conjugate | Inefficient conjugation reaction. | Optimize reaction conditions (e.g., pH, temperature, molar ratio of reactants). Ensure the carboxyl group of this compound is properly activated before conjugation. |
| Loss of high-DAR species during purification. | Modify the HIC gradient to ensure elution of more hydrophobic, high-DAR species. Evaluate the use of a different stationary phase. | |
| High levels of free this compound post-purification | Inefficient removal by SEC or TFF. | For SEC, ensure adequate resolution between the conjugate and the free drug peaks. For TFF, select a membrane with an appropriate MWCO and perform a sufficient number of diavolumes. |
| Dissociation of the conjugate. | Assess the stability of the linker chemistry under the purification buffer conditions (pH, ionic strength). | |
| Presence of high molecular weight aggregates | Unfavorable buffer conditions (pH, ionic strength). | Screen different buffer formulations to find conditions that minimize aggregation. |
| High protein concentration. | Perform purification at a lower protein concentration. | |
| Instability of the conjugate. | Investigate the impact of the conjugation process itself on protein stability. | |
| Poor resolution of DAR species in HIC | Suboptimal gradient slope or salt concentration. | Optimize the elution gradient in HIC. A shallower gradient can improve the resolution between species with different DARs. |
| Inappropriate column chemistry. | Screen HIC columns with different levels of hydrophobicity. | |
| Inconsistent batch-to-batch purification results | Variability in the starting material (unpurified conjugate). | Tightly control the conjugation reaction to ensure a consistent starting material for purification. |
| Inconsistent packing of chromatography columns. | Ensure reproducible column packing and qualify column performance before each use. | |
| Variations in buffer preparation. | Use a standardized and well-documented procedure for buffer preparation. |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Hydrophobic Interaction Chromatography (HIC)
-
Column Equilibration: Equilibrate a HIC column (e.g., Butyl or Phenyl) with a high-salt equilibration buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Sample Loading: Dilute the crude this compound conjugate with the equilibration buffer to the same salt concentration and load it onto the column.
-
Elution: Elute the bound conjugate using a decreasing linear salt gradient. The gradient should run from the equilibration buffer to a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0). Species with higher DARs will be more hydrophobic and will elute at lower salt concentrations.
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions using UV/Vis spectroscopy and/or RP-HPLC to determine the DAR of each fraction. Pool the fractions that contain the desired DAR species.
Protocol 2: Removal of Free this compound and Aggregates using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an SEC column (e.g., with a fractionation range suitable for monoclonal antibodies) with the desired formulation buffer.
-
Sample Loading: Load the HIC-purified or crude conjugate onto the column. The sample loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the formulation buffer at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric conjugate peak, which should be well-resolved from the earlier-eluting aggregate peak and the later-eluting free drug peak.
-
Analysis: Analyze the collected monomer peak for purity, aggregation levels, and residual free drug.
Visualizations
Caption: Workflow for the purification and analysis of this compound conjugates.
Caption: A decision tree for troubleshooting HIC purification of conjugates.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Best practices for handling and disposal of KB02-Cooh
Disclaimer: This document provides general guidance for handling KB02-COOH (CAS 2375196-30-6) based on best practices for potent, research-grade chemical compounds.[1] this compound is a functionalized, cysteine-reactive small-molecule fragment used in chemoproteomic and ligandability studies.[2] As a research chemical, its toxicological properties may not be fully characterized. Always consult the official Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.[1][3]
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What is this compound and what are its primary hazards?
A1: this compound is a carboxylic acid-functionalized chemical fragment used for research purposes, particularly in the development of targeted protein degraders (PROTACs).[2] Its structure contains a chloroacetyl group, making it a reactive electrophile. The primary hazards are associated with its reactivity and potential biological activity. Given its use in targeting proteins, it should be considered a potent compound with unknown long-term health effects. The carboxylic acid group also means it is acidic.
Q2: How should I store this compound?
A2: this compound should be stored at 2-8°C. It is classified as a combustible solid (Storage Class 11). Store it in a tightly sealed, clearly labeled container in a designated, well-ventilated area away from incompatible materials.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Due to its potent nature, stringent PPE is required to prevent exposure. This includes a full-face respirator or a combination of a half-face respirator with P100/FFP3 filters and chemical splash goggles, double nitrile gloves, a disposable lab coat or coveralls, and shoe covers. All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood or a containment system like a glove box.
Spills and Exposure
Q4: What should I do in case of a this compound spill?
A4: In the event of a spill, immediately evacuate the area and alert your colleagues and supervisor. For small spills of the solid, gently cover with an inert absorbent material like vermiculite (B1170534) or sand, avoiding dust generation. For liquid spills, absorb with a chemical absorbent pad. All cleanup materials must be collected in a sealed, labeled hazardous waste container. Decontaminate the area with a suitable cleaning agent as recommended by your EHS department. Do not handle a large spill without proper training and equipment.
Q5: What is the first aid procedure for exposure to this compound?
A5:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal
Q6: How do I dispose of waste containing this compound?
A6: All waste containing this compound (solid, liquid, and contaminated labware) must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department. Because it is a carboxylic acid, it should not be mixed with bases or strong oxidizing agents.
-
Drain Disposal: Drain disposal is not permitted for this compound.
Data and Protocols
Summary of Safety and Handling Data
The following tables summarize key information for the safe handling of this compound. This data is based on general best practices for potent compounds and should be confirmed against the supplier-specific SDS.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Specification | Source |
| Storage Temperature | 2–8°C | |
| Handling Environment | Chemical Fume Hood or Glove Box | |
| CAS Number | 2375196-30-6 | |
| Molecular Formula | C₁₃H₁₄ClNO₄ | |
| Molecular Weight | 283.71 g/mol |
Table 2: Personal Protective Equipment (PPE) Guidelines
| Protection Type | Minimum Requirement | Rationale |
| Respiratory | Half-mask respirator with P100/FFP3 filters. | Protects against inhalation of fine powders or aerosols. |
| Hand | Double-gloved nitrile gloves. | Prevents skin contact and allows for safe removal of contaminated outer glove. |
| Eye | Chemical splash goggles or face shield. | Protects against splashes and airborne particles. |
| Body | Disposable lab coat or coveralls. | Prevents contamination of personal clothing. |
Table 3: Waste Disposal Summary
| Waste Type | Container | Disposal Method |
| Solid this compound | Labeled, sealed plastic or glass container. | EHS Pickup (Hazardous Chemical Waste) |
| Contaminated Labware | Labeled, sealed sharps or glass disposal box. | EHS Pickup (Hazardous Chemical Waste) |
| Liquid Solutions | Labeled, sealed, chemically compatible bottle. | EHS Pickup (Hazardous Chemical Waste) |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the standard procedure for preparing a stock solution from solid this compound.
-
Preparation: Before starting, ensure all required PPE is worn correctly. Perform all steps inside a chemical fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully add the desired amount of solid this compound to the tube using a chemical-resistant spatula. To prepare 1 mL of a 10 mM solution, you will need 2.84 mg. Record the exact weight.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. For example, if you weighed exactly 2.84 mg, add 1.0 mL of DMSO.
-
Mixing: Close the tube tightly and vortex gently until the solid is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Storage: Label the tube clearly with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -20°C or -80°C, protected from light and moisture.
Troubleshooting Guide
Q: My this compound powder is difficult to weigh accurately due to static. A: This is common with fine powders. Use an anti-static gun or ionizer inside the balance chamber. Handle the compound in a low-humidity environment if possible, and use a spatula made of anti-static material.
Q: The compound won't fully dissolve in my chosen solvent. A: this compound is typically soluble in DMSO. If you experience solubility issues:
-
Ensure your solvent is anhydrous, as water can affect solubility.
-
Gently warm the solution (e.g., to 37°C) and vortex again.
-
Try brief sonication in a water bath.
-
If the issue persists, consult the supplier's datasheet for recommended solvents or consider preparing a more dilute stock solution.
Q: I am seeing inconsistent results in my cell-based assays. A: Inconsistent results can stem from compound handling:
-
Stock Solution Degradation: Ensure the stock solution is stored correctly (frozen, protected from light). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Precipitation: The compound may precipitate when diluted from a DMSO stock into aqueous cell culture media. Visually inspect the media for precipitates after adding the compound. If precipitation occurs, try using a lower final concentration or incorporating a surfactant like Pluronic F-68 in your media.
-
Inaccurate Pipetting: When working with potent compounds at low concentrations, accurate pipetting is critical. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
Visual Workflows
Caption: General experimental workflow for preparing a this compound stock solution.
References
Validation & Comparative
Validating the Interaction Between Electrophilic Fragments and Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a direct interaction between a small molecule and its protein target is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of key biophysical and cellular techniques for confirming the engagement of electrophilic fragments, such as the well-characterized cysteine-reactive scout fragment KB02, with their protein targets. We will explore the principles, experimental protocols, and data outputs of three orthogonal methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Quantitative Comparison of Validation Techniques
The selection of an appropriate validation method depends on the specific research question, the nature of the interacting molecules, and the desired throughput. The following table summarizes the key quantitative parameters obtained from each technique.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Binding Affinity (KD) | Yes (from kinetics or equilibrium) | Yes (direct measurement) | No (qualitative or semi-quantitative) |
| Kinetic Rate Constants (ka, kd) | Yes | No | No |
| Stoichiometry (n) | Can be inferred | Yes (direct measurement) | No |
| Enthalpy (ΔH) | No | Yes (direct measurement)[1][2] | No |
| Entropy (ΔS) | No | Yes (calculated)[1][2] | No |
| Labeling Requirement | Protein is immobilized | None[1] | None (endogenous protein) |
| Throughput | Medium to High | Low to Medium | High |
| Cellular Context | No (in vitro) | No (in vitro) | Yes (in situ/in vivo) |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below. These protocols are generalized and may require optimization for specific protein-ligand systems.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., KB02) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light.
Experimental Workflow:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified target protein over the activated surface to facilitate covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the KB02 compound in a suitable running buffer.
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate to monitor the association phase (increase in response units, RU).
-
Following the association phase, flow running buffer without the analyte to monitor the dissociation phase (decrease in RU).
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC is a solution-based technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer and place it in the sample cell.
-
Prepare a solution of the KB02 compound at a higher concentration in the same buffer and load it into the injection syringe.
-
-
Titration:
-
Carry out a series of small, sequential injections of the KB02 solution into the protein solution.
-
The heat change after each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the ligand to the protein.
-
The resulting isotherm is fitted to a binding model to determine the KD, n, and ΔH. The entropy (ΔS) can then be calculated.
-
ITC Experimental Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound like KB02 binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation.
Experimental Workflow:
-
Cell Treatment:
-
Treat cultured cells with either the KB02 compound or a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for compound uptake and target engagement.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release the cellular proteins.
-
Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured protein.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of KB02 indicates target stabilization and therefore, engagement.
-
CETSA Experimental Workflow
Concluding Remarks
The validation of the interaction between a small molecule and its target protein is a multi-faceted process. While biophysical techniques like SPR and ITC provide detailed quantitative information on the binding affinity and thermodynamics in a purified system, cellular methods such as CETSA are invaluable for confirming target engagement in a more physiologically relevant context. The use of orthogonal approaches is highly recommended to build a robust body of evidence for the specific interaction between an electrophilic fragment like KB02 and its target proteins.
References
Comparative Analysis of E3 Ligase Ligands: A Focus on KB02-COOH
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the efficacy and safety of proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of KB02-COOH, a precursor to the DCAF16 E3 ligase ligand KB02, with other well-established E3 ligase ligands, namely those for Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.
Overview of E3 Ligase Ligands
PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The selection of the E3 ligase ligand influences the PROTAC's degradation efficiency, target scope, and potential off-target effects. While over 600 E3 ligases are known, only a handful have been successfully hijacked for targeted protein degradation. This comparison focuses on ligands for three prominent E3 ligases: DCAF16 (recruited by KB02), Cereblon (recruited by immunomodulatory drugs like pomalidomide (B1683931) and lenalidomide), and VHL (recruited by ligands such as VH032).
Performance Comparison of E3 Ligase Ligands in PROTACs
A direct comparison of the E3 ligase ligands themselves can be challenging due to differing mechanisms of action (covalent vs. non-covalent) and the profound influence of the PROTAC linker and target-binding moiety. Therefore, a more insightful analysis involves comparing the performance of PROTACs that utilize these different ligands to degrade the same target protein. In this guide, we compare PROTACs designed to degrade the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.
Table 1: Performance of BRD4-Targeting PROTACs with Different E3 Ligase Ligands
| PROTAC | E3 Ligase Ligand | E3 Ligase Recruited | Target Protein | Degradation Potency (DC50/EC50) | Cell Line(s) |
| KB02-JQ1 | KB02 | DCAF16 | BRD4 | ~20-40 µM[1][2][3][4] | HEK293T |
| dBET1 | Pomalidomide | Cereblon (CRBN) | BRD4 | 430 nM[5] | MV4;11 |
| MZ1 | VH032 | VHL | BRD4 | 8 nM, 23 nM | H661, H838 |
As the data indicates, VHL- and Cereblon-recruiting PROTACs (MZ1 and dBET1, respectively) demonstrate significantly higher potency in degrading BRD4 compared to the DCAF16-recruiting PROTAC (KB02-JQ1). This suggests that, at least for the BRD4 target, VHL and Cereblon may be more efficient E3 ligases to hijack for degradation. It is important to note that KB02 is a covalent ligand for DCAF16, which may offer advantages in terms of duration of action but can also present challenges in optimization and potential for off-target reactivity.
Binding Affinities of E3 Ligase Ligands
Table 2: Binding Affinities of VHL and Cereblon Ligands
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd / IC50) | Method |
| VH032 | VHL | 185 nM (Kd) | Not Specified |
| Pomalidomide | Cereblon | ~2 µM (IC50) | Competitive Binding Assay |
| Lenalidomide (B1683929) | Cereblon | ~2 µM (IC50) | Competitive Binding Assay |
These values indicate that VH032 has a notably higher binding affinity for VHL than pomalidomide and lenalidomide have for Cereblon. This stronger engagement may contribute to the high potency of VHL-based PROTACs like MZ1.
Signaling Pathways and Experimental Workflows
To understand the context of this comparative analysis, it is essential to visualize the underlying biological processes and experimental procedures.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC-induced protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols used in the characterization of E3 ligase ligands and PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd) of an E3 ligase ligand to its target protein.
Methodology:
-
Sample Preparation: Prepare a solution of the purified E3 ligase protein (e.g., VHL complex) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a solution of the E3 ligase ligand in the same buffer at a concentration 10-20 times higher than the protein concentration.
-
Instrument Setup: Degas both solutions and load them into the sample cell and injection syringe of the microcalorimeter, respectively. Set the experimental temperature (e.g., 25°C).
-
Titration: Perform a series of injections of the ligand solution into the protein solution, recording the heat changes associated with each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Conclusion
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in the development of effective PROTAC degraders. While KB02 provides a means to engage the DCAF16 E3 ligase, current data suggests that PROTACs utilizing VHL and Cereblon ligands exhibit superior potency for degrading BRD4. The covalent nature of the KB02-DCAF16 interaction may offer distinct pharmacological properties that warrant further investigation. Ultimately, the optimal E3 ligase ligand will be target- and context-dependent, requiring empirical evaluation for each new protein of interest. This guide provides a framework for such comparative analyses, emphasizing the importance of standardized quantitative data and detailed experimental protocols.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of KB02-COOH and Iodoacetamide for Cysteine Labeling
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a critical technique for understanding protein function, structure, and for the development of targeted therapeutics. Iodoacetamide (B48618) has long been a standard reagent for this purpose. However, the emergence of advanced chemical probes like KB02-COOH presents new opportunities and considerations. This guide provides an objective, data-driven comparison of this compound and iodoacetamide for cysteine labeling to inform the selection of the most appropriate tool for your research needs.
Executive Summary
Iodoacetamide is a highly reactive and widely used alkylating agent for cysteine residues. Its small size and high reactivity ensure efficient labeling, but this can come at the cost of specificity, with known off-target reactions on other amino acid residues. In contrast, this compound, a representative of the "scout fragment" class of probes, features a less reactive chloroacetamide warhead coupled with a recognition group. This design principle aims to enhance site-specificity by promoting interactions with particular protein microenvironments, offering a more targeted labeling profile, especially at lower concentrations. The choice between these two probes hinges on the experimental goals: broad, rapid labeling versus targeted, site-specific modification.
Data Presentation: Quantitative Comparison
| Feature | This compound | Iodoacetamide |
| Reactive Group | α-Chloroacetamide | Iodoacetamide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Relative Reactivity | Lower than Iodoacetamide[1][2][3] | High[1] |
| Primary Target | Cysteine Thiols | Cysteine Thiols |
| Key Side Reactions | Methionine oxidation[1] | Alkylation of Met, Lys, His, Asp, Glu, and N-termini |
| Site Specificity | Potentially higher due to recognition group, enabling preferential reactivity with proximal cysteines | Broadly reactive with accessible cysteines |
| Functional Handle | Carboxylic acid for potential further conjugation | None (unless modified) |
In-Depth Performance Analysis
Reactivity and Efficiency
Iodoacetamide is well-known for its rapid and efficient alkylation of cysteine residues. The high reactivity is attributed to the excellent leaving group ability of iodide. This makes it a suitable choice for applications requiring complete and fast blocking of all accessible cysteines, such as in standard proteomics workflows for sample preparation before mass spectrometry.
This compound, containing a chloroacetamide reactive group, generally exhibits slower reaction kinetics compared to iodoacetamide. The chloride ion is a less effective leaving group than iodide, resulting in a lower intrinsic reactivity of the electrophilic carbon. However, the recognition moiety of this compound can promote binding to specific sites on a protein, which can in turn enhance the effective local concentration of the probe and facilitate labeling of nearby cysteines that might not be intrinsically hyperreactive.
Specificity and Off-Target Reactions
A significant consideration in cysteine labeling is the potential for off-target modifications. Iodoacetamide is known to react with other nucleophilic amino acid side chains, including methionine, lysine, histidine, aspartate, and glutamate, as well as the N-terminus of proteins. These side reactions can introduce ambiguity in experimental results and are more prevalent at higher pH and reagent concentrations.
Chloroacetamide-based reagents like this compound are generally reported to have higher specificity for cysteine residues over other amino acids. However, a notable side reaction associated with chloroacetamides is the oxidation of methionine residues. In some studies, this has been observed to be significantly higher than with iodoacetamide, which is a critical factor to consider if the oxidation state of methionine is a key aspect of the research.
Experimental Protocols
General Protocol for Cysteine Labeling with Iodoacetamide
This protocol is a standard method for the alkylation of cysteine residues in a protein sample, for example, following the reduction of disulfide bonds.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Reducing agent stock solution (e.g., 100 mM Dithiothreitol (DTT) or TCEP)
-
Iodoacetamide (IAM) stock solution (e.g., 500 mM in buffer or organic solvent, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
Procedure:
-
Reduction: If necessary, reduce disulfide bonds in the protein sample by adding the reducing agent to a final concentration of 5-10 mM. Incubate for 30-60 minutes at an appropriate temperature (e.g., 37-56 °C).
-
Alkylation: Add the iodoacetamide stock solution to the reduced protein sample to a final concentration that is typically in a 2 to 5-fold molar excess over the reducing agent.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark. Iodoacetamide is light-sensitive.
-
Quenching: Stop the alkylation reaction by adding a quenching solution to consume excess iodoacetamide.
-
Downstream Processing: The alkylated protein sample is now ready for downstream applications such as enzymatic digestion for mass spectrometry analysis or buffer exchange to remove excess reagents.
General Protocol for Cysteine Labeling with this compound
This protocol provides a general guideline for using this compound to label cysteine residues. The optimal concentration and incubation time may need to be determined empirically depending on the protein of interest and the experimental goals.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer compatible with the labeling reaction. If disulfide bonds need to be reduced and labeled, a pre-reduction step with a reducing agent like TCEP can be performed, followed by its removal before adding the probe.
-
Labeling Reaction: Add the this compound stock solution to the protein sample to the desired final concentration. For targeted labeling, lower concentrations (e.g., 1-10 µM) and longer incubation times may be preferable to leverage the site-specificity of the probe. For broader labeling, higher concentrations can be used.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37 °C).
-
Quenching: Quench the reaction by adding a thiol-containing reagent to react with any unreacted this compound.
-
Analysis: The labeled protein can then be analyzed by various methods, such as mass spectrometry to identify the labeled cysteine residues, or other techniques depending on the experimental design.
Mandatory Visualizations
Caption: Cysteine alkylation mechanisms for Iodoacetamide and this compound.
Caption: A generalized experimental workflow for cysteine labeling.
References
Head-to-Head Comparison of Covalent Scout Fragments: A Guide for Researchers
In the rapidly evolving field of covalent drug discovery, "scout fragments" have emerged as powerful tools for identifying ligandable sites on proteins, particularly reactive cysteine residues. These small, electrophilic molecules can broadly survey the proteome, paving the way for the development of highly specific and potent therapeutic agents. This guide provides a head-to-head comparison of the functionalized scout fragment KB02-Cooh and other key scout fragments, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Executive Summary
This guide focuses on a comparative analysis of this compound and its parent molecule, KB02, alongside other widely used scout fragments such as KB03, KB05, and the more optimized derivatives VC59 and VC63. The comparison highlights differences in their reactivity, potency, and target selectivity. While direct comparative data for this compound is limited, its function as a tool for further chemical modification of KB02 makes the performance of the parent fragment a crucial benchmark. The chloroacetamide-based fragments (KB02, KB03, VC59, VC63) generally exhibit higher reactivity compared to the acrylamide-based KB05.
Data Presentation: Quantitative Comparison of Scout Fragment Performance
The following tables summarize the available quantitative data for the scout fragments, primarily focusing on their inhibitory concentrations (IC50) against specific protein targets.
Table 1: Comparison of IC50 Values against Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) [1][2]
| Fragment | Electrophile | IC50 (µM) | Fold Improvement over KB02 |
| KB02 | α-chloroacetamide | 36 ± 1 | - |
| VC59 | α-chloroacetamide | 0.9 ± 0.3 | ~40x |
| VC63 | α-chloroacetamide | 1.6 ± 0.7 | ~22.5x |
Table 2: Comparison of IC50 Values against SARS-CoV-2 nsp13 Helicase [3]
| Fragment | Electrophile | IC50 (µM) |
| KB02 (compound 1) | α-chloroacetamide | 198 ± 60 |
| KB05 (compound 2) | acrylamide | 357 ± 139 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the performance of these scout fragments.
Enzyme-Linked Immunosorbent Assay-Activity-Based Protein Profiling (ELISA-ABPP)
This assay is a high-throughput method for screening and characterizing covalent ligands against specific protein targets.
-
Protein Expression and Lysate Preparation: The target protein, often with a FLAG epitope tag, is recombinantly expressed in cells (e.g., HEK293T). The cells are then lysed to create a proteome background for the assay.
-
Competitive Inhibition: The cell lysate is pre-incubated with varying concentrations of the scout fragment or test compound for a set period (e.g., 1 hour) to allow for covalent modification of the target protein.
-
Probe Labeling: A biotinylated version of a scout fragment (e.g., KB02-biotin) is added to the lysate at a fixed concentration (e.g., 1 µM) and incubated for another set period (e.g., 1 hour). This probe labels the remaining available reactive sites on the target protein.
-
Capture and Detection: The lysate is transferred to a streptavidin-coated plate, which captures the biotin-labeled target protein. After washing, an anti-FLAG-HRP antibody is added, followed by a colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: The absorbance is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
Mass Spectrometry-Activity-Based Protein Profiling (MS-ABPP)
MS-ABPP allows for the proteome-wide profiling of scout fragment reactivity and selectivity.
-
Cell Lysate Treatment: Human cell lysates (e.g., from H460 cells) are treated with the scout fragment at various concentrations for a specified time (e.g., 1 hour).
-
Probe Labeling: A clickable alkyne-modified probe (e.g., KB02yne) is added to the lysate to label the remaining reactive cysteines.
-
Click Chemistry: A biotin-azide tag is attached to the alkyne-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment and Digestion: The biotin-labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites. The competition ratio between the scout fragment and the probe is calculated to determine the ligandable cysteines.
Fluorescence-Based DNA Unwinding Assay
This assay is used to measure the inhibition of helicase activity.
-
Substrate Preparation: A fluorescently labeled DNA substrate is prepared. This typically consists of a duplex DNA with a single-stranded tail for helicase loading. One strand is labeled with a fluorophore (e.g., Cy3) and the other with a quencher.
-
Enzyme Inhibition: The helicase enzyme (e.g., nsp13) is incubated with the scout fragment at various concentrations.
-
Unwinding Reaction: The unwinding reaction is initiated by the addition of the fluorescent DNA substrate and ATP.
-
Fluorescence Detection: As the helicase unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence. This increase is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of unwinding is determined from the fluorescence signal, and the IC50 value is calculated by plotting the unwinding activity against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the scout fragments discussed.
Caption: Signaling pathways influencing and influenced by AKR1B10 expression.
References
Verifying Target Engagement of KB02-COOH: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, confirming that a molecule binds to its intended target within a cellular context is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of key target engagement assays applicable to KB02-COOH, a cysteine-reactive small-molecule fragment utilized in chemoproteomic and ligandability studies. We present supporting data from studies on its parent compound, KB02, and offer detailed experimental protocols for robust target validation.
This compound is a functionalized derivative of the "scout fragment" KB02, designed to covalently modify cysteine residues on proteins. This reactivity makes it a valuable tool for identifying and engaging novel protein targets, including those traditionally considered "undruggable." Chemoproteomic studies have identified several proteins that are potently engaged by KB02, notably the deubiquitinase UCHL5, through covalent binding to cysteine 217, and the enzyme Aldo-Keto Reductase Family 1 Member B10 (AKR1B10).
This guide will delve into the primary experimental methods used to confirm such binding events, comparing their principles, advantages, and limitations.
Comparison of Target Engagement Assays for this compound
The selection of an appropriate target engagement assay is contingent on the specific research question, available resources, and the nature of the target protein. For a covalent binder like this compound, methods that can assess direct physical interaction and measure changes in protein stability or activity are paramount. The table below summarizes key techniques and presents comparative data for targets of the parent fragment, KB02.
| Assay | Principle | Throughput | Cellular Context | Quantitative Output |
| Activity-Based Protein Profiling (ABPP) | Competitive binding between this compound and a broad-spectrum cysteine-reactive probe. | High | Cell lysates, Intact cells | Competition Ratio (CR), IC₅₀ |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Medium to High | Cell lysates, Intact cells | Thermal Shift (ΔTₘ), IC₅₀ |
| Thermal Proteome Profiling (TPP) | Proteome-wide CETSA using mass spectrometry. | Low to Medium | Cell lysates, Intact cells | Melting curves for thousands of proteins |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Medium | In vitro (purified protein) | Kₐ, Kₑ, Kₔ |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Low | In vitro (purified protein) | Kₔ, ΔH, ΔS |
Quantitative Comparison: KB02 Targets and Alternative Inhibitors
Direct quantitative binding data for this compound is not extensively available in the public domain. However, data from chemoproteomic studies using the parent fragment KB02 provide a strong proxy for its target engagement profile. The following table compares the engagement of KB02 with key targets against other known inhibitors.
| Target Protein | Cysteine Residue | KB02 Engagement Data | Alternative Inhibitor | Alternative Inhibitor IC₅₀ |
| UCHL5 | C217 | Potent binder identified in ABPP screens | b-AP15 | ~1-5 µM (in various cell lines) |
| AKR1B10 | C299 | Identified as a target in ABPP screens | Zopolrestat | ~20 nM |
| Sorbinil | ~100 nM |
Note: KB02 engagement is reported semi-quantitatively (e.g., as a potent binder based on competition ratios in ABPP experiments). IC₅₀ values for alternative inhibitors are sourced from various publications and may vary based on assay conditions.
Experimental Protocols
Detailed methodologies for two key target engagement assays are provided below.
Activity-Based Protein Profiling (ABPP)
This protocol outlines a competitive ABPP experiment to assess the engagement of this compound with target cysteines in a cellular lysate.
Materials:
-
HEK293T cell lysate
-
This compound
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
DMSO (vehicle control)
-
Azide-fluorophore (e.g., TAMRA-azide) for in-gel fluorescence or Biotin-azide for enrichment
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (Copper(II) sulfate, TBTA, Sodium ascorbate)
-
SDS-PAGE gels and imaging system
-
For proteomic analysis: Streptavidin beads, trypsin, and LC-MS/MS instrumentation
Procedure:
-
Lysate Preparation: Prepare HEK293T cell lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Competitive Incubation: Aliquot the lysate and treat with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO for 1 hour at room temperature.
-
Probe Labeling: Add a sub-saturating concentration of the IA-alkyne probe to all samples and incubate for 30 minutes. This probe will label cysteines not occupied by this compound.
-
Click Chemistry (CuAAC): To conjugate a reporter tag to the IA-alkyne probe, add the CuAAC reaction cocktail (premixed copper(II) sulfate, TBTA, sodium ascorbate, and the desired azide (B81097) tag) to each sample. Incubate for 1 hour.
-
Analysis:
-
In-gel fluorescence: If a fluorescent azide was used, analyze the samples by SDS-PAGE and visualize the fluorescence. A decrease in fluorescence intensity for a specific protein band in the this compound treated samples compared to the control indicates target engagement.
-
LC-MS/MS Proteomics: If a biotin-azide was used, enrich the biotinylated proteins using streptavidin beads, perform on-bead tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify and quantify the cysteine sites engaged by this compound across the proteome.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes a CETSA experiment to measure the thermal stabilization of a target protein upon this compound binding in intact cells.
Materials:
-
Intact cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for the target protein (for Western blot or ELISA)
-
Centrifuge, thermocycler, and equipment for protein detection
Procedure:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate under normal cell culture conditions for a specified time to allow for cell penetration and target binding.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the this compound treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound (an increase in Tₘ) indicates target engagement and stabilization.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for ABPP and CETSA.
Activity-Based Protein Profiling (ABPP) Workflow.
Assessing the Selectivity of KB02-COOH Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional small-molecule inhibitors. Among the diverse array of PROTACs, those utilizing novel E3 ligase recruiters are of significant interest for expanding the scope of this technology. This guide provides an objective comparison of PROTACs based on the KB02-COOH scaffold, which engages the DCAF16 E3 ligase, with other well-established PROTACs targeting the same neosubstrate. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their drug discovery programs.
Mechanism of Action: The Role of the this compound Scaffold
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
The this compound scaffold is a derivative of the "scout fragment" KB02, which contains a reactive chloroacetamide group. This electrophilic warhead enables covalent engagement with cysteine residues on the DCAF16 E3 ligase, a component of the CUL4-DDB1 ubiquitin ligase complex. By incorporating the this compound moiety, PROTACs can effectively hijack the DCAF16 E3 ligase to induce the degradation of specific target proteins.
dot
Caption: Mechanism of this compound PROTACs.
Performance Comparison: Selectivity of BRD4 Degraders
To assess the selectivity of this compound based PROTACs, we focus on the well-characterized BRD4 (Bromodomain-containing protein 4) degrader, KB02-JQ1 . BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which also includes BRD2 and BRD3. Due to the high structural homology among BET family members, achieving selective degradation is a critical challenge.
The following table summarizes the degradation performance of KB02-JQ1 and compares it with other prominent BRD4 degraders that recruit different E3 ligases: MZ1 (recruiting VHL) and dBET1/dBET6 (recruiting CRBN).
| PROTAC | E3 Ligase Recruited | Target(s) | Cell Line | DC50 | Dmax | Selectivity Profile |
| KB02-JQ1 | DCAF16 | BRD4 | HEK293T | Not explicitly reported; significant degradation observed at 5-40 µM | >90% at 40 µM (estimated from Western Blot) | Selective for BRD4 over BRD2 and BRD3.[1][2] |
| MZ1 | VHL | BRD4 > BRD2/BRD3 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | Preferential degradation of BRD4. |
| dBET1 | CRBN | BRD2, BRD3, BRD4 | - | EC50 of 430 nM | Not explicitly reported | Pan-BET degrader. |
| dBET6 | CRBN | BRD4 | HEK293T | 6 nM | 97% (at 3h) | Potent BRD4 degradation. |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma | < 1 nM | Not explicitly reported | Potent BRD4 degradation. |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on experimental conditions such as cell line and treatment duration. The data presented is for comparative purposes.
Mass spectrometry-based proteomic analysis of HEK293T cells treated with KB02-JQ1 has confirmed its high selectivity, showing significant degradation of BRD4 with no effect on BRD2 or BRD3 levels.[2] This highlights the potential of DCAF16-recruiting PROTACs to achieve a distinct selectivity profile compared to those utilizing VHL or CRBN.
Experimental Protocols
Accurate assessment of PROTAC selectivity relies on robust and well-controlled experiments. Below are detailed methodologies for key assays.
Western Blotting for Determination of DC50 and Dmax
This protocol is used to quantify the concentration-dependent degradation of a target protein.
dot
Caption: Western Blotting Workflow.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range for DC50 determination is 0.1 nM to 10 µM.
-
Treat cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Mass Spectrometry for Proteome-Wide Selectivity Profiling
This protocol provides a global view of protein level changes upon PROTAC treatment, enabling the identification of off-target effects.
dot
Caption: Mass Spectrometry Workflow.
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein. Include a vehicle control.
-
Harvest and lyse the cells as described in the Western Blot protocol.
-
Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
2. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
For quantitative analysis, either label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be employed.
3. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
The selectivity of the PROTAC is determined by the number and extent of off-target proteins that are degraded.
Conclusion
This compound based PROTACs, such as KB02-JQ1, represent a promising class of targeted protein degraders that leverage the DCAF16 E3 ligase. Experimental data demonstrates that KB02-JQ1 can achieve high selectivity for its target protein, BRD4, with minimal impact on the closely related family members BRD2 and BRD3. This selectivity profile distinguishes it from some pan-BET degraders and highlights the potential of exploring novel E3 ligase recruiters to fine-tune PROTAC activity. While more extensive quantitative data is needed for a direct head-to-head comparison of potency with VHL and CRBN-based degraders, the available evidence strongly supports the continued investigation of DCAF16-recruiting PROTACs as a valuable tool in the development of next-generation therapeutics. The detailed protocols provided in this guide offer a framework for researchers to rigorously assess the selectivity and performance of their own PROTAC molecules.
References
Unveiling the Targets of KB02-COOH: A Comparative Guide to Cross-Validation Methodologies
For researchers, scientists, and drug development professionals, the robust validation of a small molecule's protein targets is a critical step in early-stage drug discovery. The cysteine-reactive fragment, KB02-COOH, has emerged as a powerful tool in chemoproteomics for identifying ligandable sites across the proteome. However, initial target identification, often through methods like Activity-Based Protein Profiling (ABPP), necessitates rigorous cross-validation to ensure the biological relevance of these interactions. This guide provides a comparative overview of orthogonal methods to validate the targets of this compound, complete with experimental protocols and data presentation formats to aid in the design of robust validation cascades.
The Initial Hit: Target Discovery with this compound
This compound is a scout fragment containing a chloroacetamide warhead that covalently modifies reactive cysteine residues on proteins. Its primary application lies in chemoproteomic platforms, such as Tandem Mass Tag (TMT)-based ABPP, to map the "ligandable" cysteinome. This initial screen provides a list of potential protein targets that are covalently modified by this compound. The central challenge then becomes distinguishing between specific, functionally relevant interactions and non-specific or off-target binding.
Cross-Validation: A Multi-pronged Approach
A robust target validation strategy employs a suite of orthogonal methods that assess the protein-small molecule interaction from different perspectives. These can be broadly categorized into biophysical, biochemical, and cell-based assays. Each method offers unique advantages and, when used in combination, provides a higher degree of confidence in the identified targets.
Biophysical and Biochemical Validation Methods
These in vitro techniques aim to confirm the direct physical interaction between this compound and its putative target protein and to characterize the functional consequences of this binding.
| Method | Principle | Key Outputs | Considerations |
| Intact Protein Mass Spectrometry | Measures the mass of the intact protein before and after incubation with this compound. | Confirmation of covalent adduct formation; Stoichiometry of binding. | Requires purified protein; Less sensitive for large proteins. |
| Peptide Mapping (LC-MS/MS) | Proteolytic digestion of the modified protein followed by mass spectrometry to identify the modified peptide and the specific cysteine residue. | Precise identification of the covalent binding site. | Requires purified protein and expertise in mass spectrometry data analysis. |
| Enzymatic/Functional Assays | Measures the effect of this compound on the target protein's activity (e.g., kinase assay, protease assay). | IC50/EC50 values; Confirmation of functional modulation. | Requires a known function and an established assay for the target protein. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of this compound to the target protein. | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters. | Requires purified, soluble protein; May not be suitable for all interactions. |
| X-ray Crystallography | Determines the three-dimensional structure of the this compound-protein complex. | High-resolution structural confirmation of the binding site and mode. | Requires crystallization of the protein-ligand complex, which can be challenging. |
Cellular and In Situ Validation Methods
These methods are crucial for confirming that the interaction between this compound and its target occurs within the complex environment of a living cell and is associated with a cellular phenotype.
| Method | Principle | Key Outputs | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in cells or cell lysates upon ligand binding.[1][2] | Confirmation of target engagement in a cellular context; Can be adapted for high-throughput screening. | Indirect measure of binding; Not all binding events lead to a significant thermal shift. |
| Affinity Pulldown Assays | An affinity-tagged version of this compound (e.g., biotinylated) is used to pull down interacting proteins from cell lysates for identification by mass spectrometry. | Identification of target proteins from a complex mixture. | The affinity tag may alter the binding properties of the small molecule; Potential for non-specific binders. |
| Competitive Displacement Assays | A known fluorescent or biotinylated probe for the target is competed off by this compound. | Confirmation of binding to a specific site; Can be used to determine binding affinity in a cellular context. | Requires a suitable competitor probe for the target of interest. |
| Target Knockdown/Knockout (RNAi/CRISPR) | The expression of the putative target protein is reduced or eliminated, and the cellular effect of this compound is then assessed. | Correlation of the target protein with the phenotypic response to this compound. | Potential for off-target effects of RNAi/CRISPR; Requires a measurable cellular phenotype. |
| Reporter Gene Assays | Measures the effect of this compound on a specific signaling pathway in which the target protein is involved. | Functional validation of target engagement in a cellular signaling context. | Requires knowledge of the target's signaling pathway and a suitable reporter system. |
Experimental Protocols
Intact Protein Mass Spectrometry
-
Sample Preparation: Incubate the purified target protein (e.g., 10 µM) with a molar excess of this compound (e.g., 50 µM) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature. Include a vehicle control (e.g., DMSO).
-
Desalting: Remove excess unbound this compound and buffer salts using a C4 ZipTip or equivalent.
-
Mass Spectrometry Analysis: Analyze the desalted protein sample by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of this compound confirms covalent modification.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a defined period.
-
Cell Lysis: Harvest and lyse the cells by freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting temperature in the presence of this compound indicates target engagement.
Visualizing the Validation Workflow
Caption: A typical workflow for the discovery and subsequent validation of this compound targets.
Signaling Pathway Perturbation
If a validated target is a known component of a signaling pathway, further experiments can elucidate the functional consequences of its modulation by this compound.
Caption: Hypothetical signaling pathway inhibited by this compound binding to its validated target.
By employing a combination of these cross-validation techniques, researchers can build a strong, data-driven case for the specific targets of this compound, paving the way for further investigation into their therapeutic potential.
References
Evaluating the Efficacy of KB02-Cooh Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KB02-Cooh derivatives, a class of compounds targeting the aldo-keto reductase family 1 member B10 (AKR1B10) enzyme, a protein implicated in various cancers. The efficacy of these derivatives is evaluated in the context of their target inhibition and compared with other known AKR1B10 inhibitors across different cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in research and drug development efforts.
Introduction to this compound Derivatives and AKR1B10
This compound and its derivatives are chemical probes designed to covalently bind to and inhibit the function of specific proteins, with a notable target being AKR1B10. AKR1B10 is overexpressed in several solid tumors, including non-small cell lung cancer, breast cancer, and hepatocellular carcinoma. Its enzymatic activity contributes to tumorigenesis through various mechanisms, including the detoxification of cytotoxic carbonyls, regulation of retinoic acid levels, and modulation of cellular signaling pathways that promote cell proliferation and survival. The inhibition of AKR1B10 is therefore a promising strategy for cancer therapy.
Comparative Efficacy of AKR1B10 Inhibitors
While direct cytotoxicity data (IC50 values for cell viability) for this compound derivatives in cancer cell lines is not extensively available in the public domain, their efficacy can be inferred from their potent inhibition of the AKR1B10 enzyme. The following tables present available data on the inhibitory activity of a KB02-derived ligand and compare it with other known AKR1B10 inhibitors.
Table 1: Inhibition of AKR1B10 by a KB02-Derived Ligand
| Compound | Assay Type | Target | Potency | Cell Line Context |
| VC59 (KB02-derived) | ELISA-ABPP | AKR1B10_C299 | Potent blockade | H460 cell lysates |
Table 2: Comparative IC50 Values of Alternative AKR1B10 Inhibitors Against the Enzyme
| Inhibitor | IC50 (Enzymatic Assay) | Selectivity (vs. AKR1B1) |
| Oleanolic acid | High | ~1370-fold |
| A chromene derivative (PHPC) | 6 nM | ~2-fold |
| 9-methyl-2,3,7-trihydroxy-6-fluorone | 0.4 µM | ~4-fold |
Table 3: Cytotoxicity of Selected Alternative AKR1B10 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (Cell Viability) |
| Statil | NCI-H460 | Lung Cancer | Data suggests growth suppression |
| Statil | BT-20 | Breast Cancer | Data suggests growth suppression |
| Oleanolic acid | Various | Multiple | Exhibits cytotoxic effects in micromolar concentrations in cell lines like HeLa, KB, MCF-7, and Hep-G2[1] |
Note: The data for Statil indicates an effect on cell growth and proliferation but does not provide specific IC50 values from the search results. Oleanolic acid's cytotoxicity has been observed in several cancer cell lines[1].
AKR1B10 Signaling Pathways
AKR1B10 is known to influence key signaling pathways that are crucial for cancer cell proliferation, survival, and migration. The inhibition of AKR1B10 by compounds like this compound derivatives is expected to modulate these pathways.
Caption: AKR1B10 signaling and inhibition by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of inhibitor efficacy. Below are protocols for key experiments used in the assessment of this compound derivatives and other AKR1B10 inhibitors.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the ability of a compound to compete with a known activity-based probe for binding to the target enzyme, thereby determining the compound's inhibitory potency and selectivity.
Caption: Workflow for Competitive Activity-Based Protein Profiling.
Protocol Steps:
-
Proteome Preparation: Prepare cell or tissue lysates containing the target enzyme (AKR1B10).
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., a this compound derivative) for a specified time to allow for target engagement.
-
Probe Labeling: Add a broad-spectrum or target-specific activity-based probe (ABP) with a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the pre-incubated mixture. The ABP will label the active sites of the target enzymes that are not blocked by the inhibitor.
-
Reaction Quenching and Sample Preparation: Stop the labeling reaction and prepare the samples for analysis.
-
Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize them using fluorescence scanning (for fluorescent probes) or streptavidin blotting (for biotinylated probes). A decrease in signal intensity for the target protein in the presence of the inhibitor indicates successful competition.
-
Mass Spectrometry-Based: For a more quantitative and in-depth analysis, the labeled proteins can be enriched (e.g., using streptavidin beads for biotinylated probes), digested, and analyzed by LC-MS/MS to identify and quantify the labeled peptides.
-
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460, MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound derivative or alternative inhibitor) and a vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
This compound derivatives represent a valuable class of chemical probes for studying the function and inhibition of AKR1B10. While direct comparative data on their cellular cytotoxicity is limited, their potent on-target activity suggests potential for therapeutic development. This guide provides a framework for comparing these derivatives with other AKR1B10 inhibitors, highlighting the importance of standardized experimental protocols and a multi-faceted approach to efficacy evaluation that includes both enzymatic and cellular assays. Further research is warranted to fully elucidate the therapeutic potential of this compound derivatives in various cancer contexts.
References
Benchmarking KB02-COOH: A Comparative Guide to E3 Ligase Recruiter Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DCAF16 E3 ligase recruiter, KB02, against established recruiters for VHL and Cereblon. This analysis, supported by experimental data, aims to inform the selection of E3 ligase recruiters for the development of potent and effective targeted protein degraders.
KB02-COOH is a functionalized precursor for the synthesis of KB02, a covalent scout ligand that recruits the DCAF16 E3 ubiquitin ligase, a component of the CUL4-DDB1 complex. Proteolysis-targeting chimeras (PROTACs) incorporating KB02 have been shown to effectively degrade specific cellular proteins, such as BRD4 and FKBP12, by hijacking the ubiquitin-proteasome system. This guide benchmarks the performance of KB02-based PROTACs against well-characterized PROTACs that utilize recruiters for the more commonly used E3 ligases, VHL and Cereblon.
Performance Comparison of E3 Ligase Recruiters in BRD4 Degradation
The degradation of the BET bromodomain protein BRD4 is a widely used benchmark for evaluating the efficacy of new PROTACs. The following table summarizes the performance of KB02-JQ1, a DCAF16-recruiting PROTAC, alongside prominent VHL and Cereblon-recruiting BRD4 degraders.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference |
| KB02-JQ1 | DCAF16 | BRD4 | HEK293T | 20-40 µM (effective concentration) | Not Reported | [1][2][3] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [4] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | |
| ARV-825 | Cereblon | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | |
| dBET6 | Cereblon | BRD4 | HEK293T | 6 nM | 97% |
Note: Specific DC50 and Dmax values for KB02-JQ1 are not yet available in the public domain. The provided effective concentration range indicates the concentrations at which BRD4 degradation was observed.
Performance Comparison in FKBP12 Degradation
To further assess the versatility of the KB02 recruiter, its performance in the degradation of the FKBP12 protein is compared to a Cereblon-recruiting PROTAC.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | Effective Concentration | Reference |
| KB02-SLF | DCAF16 | FKBP12_NLS | HEK293T | ~0.5-5 µM | |
| Lenalidomide-SLF | Cereblon | FKBP12 (cytosolic and nuclear) | HEK293T | Not specified, but degradation confirmed |
Binding Affinity and Ternary Complex Formation
The binding affinity of the E3 ligase recruiter to its target ligase is a critical determinant of PROTAC efficacy. While a specific binding affinity (Kd) for the interaction between KB02 and DCAF16 has not been reported, studies have shown that at concentrations supporting protein degradation, KB02-based PROTACs achieve a sub-stoichiometric engagement of DCAF16. For instance, KB02-SLF and KB02-JQ1 produced approximately 10% and 40% engagement of DCAF16, respectively, at their effective concentrations. This suggests that a high degree of ligase occupancy may not be necessary for potent degradation.
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein. The experimental workflows to quantify the performance of these molecules are crucial for their development and comparison.
Experimental Protocols
Western Blotting for DC50 and Dmax Determination
Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a fixed time point (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values.
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, real-time method for quantifying protein levels in live cells.
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide.
-
Assay Setup: Seed the HiBiT-tagged cells in a multi-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and a luciferase substrate. The LgBiT protein will bind to the HiBiT tag, forming a functional NanoLuc luciferase that generates a luminescent signal proportional to the amount of the target protein.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the readings to a vehicle control and plot the data against the PROTAC concentration to determine the DC50 and Dmax.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a technique used to measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd).
-
Sample Preparation: Prepare purified solutions of the E3 ligase (or its substrate receptor domain) and the E3 ligase recruiter (e.g., KB02) in the same buffer.
-
ITC Experiment: Load the E3 ligase solution into the sample cell of the ITC instrument and the recruiter solution into the injection syringe.
-
Titration: Perform a series of injections of the recruiter into the E3 ligase solution. The instrument measures the heat released or absorbed during the binding event.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
References
Safety Operating Guide
Proper Disposal and Safety Procedures for KB02-Cooh
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Guidance
This document provides crucial safety and logistical information for the proper handling and disposal of KB02-Cooh (CAS No. 2375196-30-6). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound is a cysteine-reactive small-molecule fragment, classified as a combustible solid and a halogenated organic acid.[1][2] It is designated with a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water and must not be disposed of down the drain.[2]
Key Safety and Disposal Data
Due to the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following table includes data for 2-chloroacetamide, a structurally related compound. This information should be used as a precautionary guideline.
| Parameter | Value | Source |
| CAS Number | 2375196-30-6 (for this compound) | [1][2] |
| Molecular Formula | C13H14ClNO4 | |
| Molecular Weight | 283.71 g/mol | |
| Appearance | Colorless to pale yellow crystals/solid | |
| Storage Temperature | 2-8°C | |
| Flash Point | Not applicable | |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | |
| Toxicity (as 2-chloroacetamide) | Toxic if swallowed | |
| Skin Effects (as 2-chloroacetamide) | May cause an allergic skin reaction | |
| Reproductive Toxicity (as 2-chloroacetamide) | Suspected of damaging fertility |
Disposal and Decontamination Protocols
Direct disposal of this compound by researchers is not recommended. This compound should be collected for disposal by a licensed hazardous waste management service. The primary disposal method for halogenated organic waste is incineration in a specialized facility.
Waste Collection Protocol
-
Segregation : Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Container Requirements : The container must be chemically resistant, have a secure screw cap, and be free of contamination on the outside.
-
Do Not Mix : Never mix this compound waste with non-halogenated organic waste, inorganic acids, bases, or oxidizing agents.
-
Labeling : Ensure the waste container is accurately labeled with the full chemical name: "this compound" or "2-((1-(2-Chloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid" and the approximate quantity.
-
Storage : Store the sealed waste container in a cool, well-ventilated area, away from heat sources and incompatible materials, pending collection by a certified disposal service.
Experimental Protocol: Spill and Decontamination Procedure
This protocol outlines the steps for managing a small spill of solid this compound in a laboratory setting.
-
Immediate Actions :
-
Alert personnel in the immediate area of the spill.
-
If the spill is substantial or involves dust generation, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.
-
-
Personal Protective Equipment (PPE) :
-
Wear appropriate PPE, including:
-
Chemical safety goggles and a face shield.
-
A lab coat and chemical-resistant gloves (e.g., nitrile).
-
A particulate filter respirator if there is a risk of inhaling dust.
-
-
-
Spill Containment and Cleanup :
-
For solid spills, gently cover the material with an inert absorbent material such as sand, earth, or vermiculite (B1170534) to prevent dust from becoming airborne.
-
If appropriate, lightly moisten the spilled substance to prevent dusting before sweeping.
-
Carefully sweep the spilled substance and absorbent material into a designated, sealable container for hazardous waste.
-
-
Decontamination :
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or methanol), followed by soap and water.
-
Research indicates that thiosulfate (B1220275) salts may be effective in detoxifying chloroacetanilide herbicides, a related class of compounds. For residual decontamination, wiping the area with a 10% sodium thiosulfate solution may be considered, but this should be validated for your specific conditions.
-
All cleaning materials (wipes, gloves, etc.) must be placed in the designated halogenated organic waste container.
-
-
Final Steps :
-
Thoroughly wash hands with soap and water after the cleanup is complete.
-
Decontaminate all reusable equipment before storing it.
-
Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

